molecular formula C14H11NO3 B072732 2-(2-Aminobenzoyl)benzoic acid CAS No. 1147-43-9

2-(2-Aminobenzoyl)benzoic acid

Cat. No.: B072732
CAS No.: 1147-43-9
M. Wt: 241.24 g/mol
InChI Key: KORKIRUGUNPQML-UHFFFAOYSA-N
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Description

2-(2-Aminobenzoyl)benzoic acid is a versatile and valuable bifunctional organic compound that serves as a critical synthetic intermediate, particularly in the construction of complex heterocyclic systems. Its structure incorporates both a benzoic acid and an ortho-aminobenzophenone moiety, enabling its primary application in the synthesis of anthraquinone derivatives and related quinone-based structures via intramolecular cyclization reactions. This makes it a cornerstone reagent in medicinal chemistry research for developing novel therapeutic agents, as the anthraquinone scaffold is a privileged structure found in compounds with demonstrated anticancer, antibacterial, and antiparasitic activities. Furthermore, its potential as a precursor for functional organic materials and dyes is an area of active investigation. The ortho-aminobenzophenone group is also of significant interest in photochemical and photophysical studies, as it can exhibit unique excited-state behavior. Researchers value this compound for its ability to act as a chelating ligand for metal ions, facilitating the creation of metal-organic complexes for catalytic or materials science applications. This product is provided for chemical research and development purposes and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminobenzoyl)benzoic acid
Source PubChem
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InChI

InChI=1S/C14H11NO3/c15-12-8-4-3-7-11(12)13(16)9-5-1-2-6-10(9)14(17)18/h1-8H,15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORKIRUGUNPQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20150834
Record name 2-(2-Aminobenzoyl)benzoic acid
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Molecular Weight

241.24 g/mol
Source PubChem
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CAS No.

1147-43-9
Record name 2-(2-Aminobenzoyl)benzoic acid
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Record name 2-(2-Aminobenzoyl)benzoic acid
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Record name 2-(2-Aminobenzoyl)benzoic acid
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Record name 2-(2-aminobenzoyl)benzoic acid
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Foundational & Exploratory

2-(2-Aminobenzoyl)benzoic acid CAS number 1147-43-9

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 2-(2-Aminobenzoyl)benzoic acid

CAS Number: 1147-43-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 1147-43-9), a key chemical intermediate. The document details its physicochemical properties, synthesis protocols, analytical characterization methods, and known safety information. While direct biological activity for this specific molecule is not extensively documented, this guide explores the well-established pharmacological relevance of the broader aminobenzoic acid scaffold, from which numerous derivatives with anti-inflammatory, antimicrobial, and anticancer properties have been developed.[1][2] Detailed experimental procedures, data presented in structured tables, and workflow visualizations are included to support researchers in their laboratory and development endeavors.

Physicochemical and Structural Information

This compound, also known as 2-Aminobenzophenone-2'-carboxylic acid or 2-Anthraniloylbenzoic acid, is a polyfunctional organic molecule containing both a carboxylic acid group and an aromatic amine.[3] These functional groups make it a versatile building block in organic synthesis. The compound typically appears as a yellow solid.[4]

Chemical Properties

Quantitative physicochemical data for this compound are summarized in the table below.

PropertyValueSource
CAS Number 1147-43-9[3]
Molecular Formula C₁₄H₁₁NO₃[3]
Molecular Weight 241.24 g/mol [3]
IUPAC Name This compound[3]
Canonical SMILES C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2N)C(=O)O[3]
InChIKey KORKIRUGUNPQML-UHFFFAOYSA-N[3]
Monoisotopic Mass 241.0739 g/mol [3]
XLogP3 2.3[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 3[3]

Synthesis and Purification

A novel and efficient method for the regiospecific synthesis of 2-(2-aminobenzoyl)benzoic acids involves a base-promoted aerobic cascade reaction.[5] This one-pot procedure is noted for its atom economy and broad substrate scope.[5]

General Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and subsequent purification of this compound derivatives.

G cluster_reaction Reaction Phase cluster_workup Work-up & Extraction cluster_purification Purification start Amide Precursor (1) + KOtBu + H₂O in DMSO heat Stir at 100°C under Air (Approx. 4h) start->heat Base-promoted aerobic cascade quench Acidify with 1M HCl + Add Ethyl Acetate heat->quench Reaction Completion (TLC) extract Extract with Dichloromethane (DCM) quench->extract wash Wash Organic Phase (H₂O, Brine) extract->wash dry Dry over Na₂SO₄ & Concentrate wash->dry purify Silica Gel Column Chromatography (Eluent: EtOAc/PE) dry->purify Crude Product product Pure this compound (2) purify->product

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Base-Promoted Aerobic Cascade Reaction

This protocol is adapted from the procedure described by Wan, L., et al.[4]

Materials:

  • Substituted N-benzyl-2-fluoro-N-(2-fluorobenzyl)benzamide (Amide 1 )

  • Potassium tert-butoxide (KOtBu)

  • Deionized Water (H₂O)

  • Dimethyl sulfoxide (DMSO)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (70-230 mesh)

  • Petroleum Ether (PE)

Procedure:

  • In a reaction vessel, combine the amide precursor (1 , 0.25 mmol), potassium tert-butoxide (0.75 mmol, 3 equiv), and water (2.5 mmol, 10 equiv) in DMSO (1 mL).[4]

  • Place the vessel in an oil bath preheated to 100°C and stir the mixture under an air atmosphere for approximately 4 hours.[4]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).[4]

  • Upon completion, allow the mixture to cool to room temperature.

  • Add 1 M HCl (1 mL) and ethyl acetate (10 mL) to create a biphasic system.[4]

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with DCM (3 x 15 mL).[4]

  • Combine the organic phases and wash sequentially with H₂O (20 mL) and brine (20 mL).[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[4]

  • Purify the residue by column chromatography on silica gel, using an ethyl acetate/petroleum ether mixture (e.g., 1:4 v/v) as the eluent, to afford the pure this compound derivative (2 ).[4]

Analytical and Spectroscopic Characterization

The structural confirmation and purity assessment of this compound and its derivatives are typically performed using a combination of chromatographic and spectroscopic techniques.

TechniquePurposeKey Observations / Data
¹H & ¹³C NMR Structural ElucidationProvides detailed information on the chemical environment of hydrogen and carbon atoms, confirming the molecular skeleton and substitution patterns.[4][6]
HRMS (ESI) Exact Mass DeterminationConfirms the elemental composition by providing a high-resolution mass-to-charge ratio.[4]
FTIR Spectroscopy Functional Group IdentificationDetects characteristic vibrational frequencies for key functional groups, such as N-H (amine), C=O (ketone and carboxylic acid), and O-H (carboxylic acid).[3][7]
TLC Reaction MonitoringUsed to track the consumption of starting materials and the formation of the product.[4]
HPLC Purity Analysis & SeparationHigh-performance liquid chromatography, particularly mixed-mode methods, can effectively separate isomers of aminobenzoic acids for analytical or preparative purposes.[8][9]
Column Chromatography PurificationEmploys silica gel to separate the target compound from unreacted starting materials and byproducts.[4]

Biological Activity and Applications in Drug Development

While specific bioactivity data for CAS 1147-43-9 is limited, the aminobenzoic acid scaffold is of significant interest in medicinal chemistry.[2][10] Derivatives are widely explored for various therapeutic applications.

Role as a Pharmacological Scaffold

The core structure of this compound can be chemically modified at the amine and carboxylic acid groups to generate a library of compounds with diverse biological activities. This makes it a valuable starting material or intermediate in drug discovery.

G cluster_mods Chemical Modifications cluster_activities Potential Biological Activities of Derivatives core This compound (Core Scaffold) mod_amine Amine (NH₂) Group (e.g., Alkylation, Acylation) core->mod_amine mod_acid Carboxylic Acid (COOH) Group (e.g., Esterification, Amidation) core->mod_acid act_inflam Anti-inflammatory & Analgesic Agents mod_amine->act_inflam act_neuro Cholinesterase Inhibitors (Anti-Alzheimer's) mod_amine->act_neuro act_microbe Antimicrobial & Antifungal Agents mod_acid->act_microbe act_cancer Anticancer Agents mod_acid->act_cancer

Caption: Role of the core scaffold in generating pharmacologically active derivatives.

Isomeric Relevance: The Folate Pathway

An isomer, para-aminobenzoic acid (PABA), is an essential precursor in the bacterial synthesis of folic acid (Vitamin B9).[11] This metabolic pathway, which is absent in humans, is a classic target for antimicrobial drugs.

The diagram below outlines the simplified bacterial folate synthesis pathway, illustrating the role of PABA and the mechanism of action of sulfonamide antibiotics.

G p1 GTP p2 Dihydroneopterin Triphosphate p1->p2 e1 Dihydropteroate Synthase p2->e1 p3 Dihydropteroate p4 Dihydrofolate (DHF) p3->p4 e2 Dihydrofolate Reductase p4->e2 p5 Tetrahydrofolate (THF) p6 Nucleic Acid Synthesis p5->p6 paba p-Aminobenzoic Acid (PABA) (Precursor) paba->e1 e1->p3 e2->p5 inhibitor Sulfonamides (Antibiotics) inhibitor->e1 Competitive Inhibition

Caption: Simplified bacterial folate synthesis pathway and the inhibitory action of sulfonamides.

This pathway highlights how structural analogs of this compound can interfere with critical bacterial processes, providing a rationale for the continued exploration of this chemical class in the development of new anti-infective agents.[11][12]

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

GHS ClassificationHazard StatementPictogram
Skin Irritation H315: Causes skin irritation
alt text
Eye Irritation H319: Causes serious eye irritation
alt text
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation
alt text

References

An In-depth Technical Guide to the Synthesis of 2-Aminobenzophenone-2'-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzophenone-2'-carboxylic acid, also known as N-(2-carboxyphenyl)anthranilic acid, is a valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds and pharmacologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic route for this compound, focusing on the well-established Ullmann condensation. Detailed experimental protocols, quantitative data, and a logical diagram of the reaction pathway are presented to facilitate its synthesis in a laboratory setting.

Introduction

The synthesis of N-aryl anthranilic acids has been a subject of interest for over a century, with the Ullmann condensation emerging as a classical and reliable method for their preparation. This reaction typically involves the copper-catalyzed coupling of an aniline derivative with an aryl halide. In the case of 2-aminobenzophenone-2'-carboxylic acid, the synthesis is achieved through the coupling of anthranilic acid and a 2-halobenzoic acid. This guide will focus on the practical aspects of this synthesis.

Primary Synthetic Route: Ullmann Condensation

The most direct and widely utilized method for the synthesis of 2-aminobenzophenone-2'-carboxylic acid is the Ullmann condensation. This reaction creates a new carbon-nitrogen bond between the amino group of anthranilic acid and the aryl ring of a 2-halobenzoic acid, facilitated by a copper catalyst.

Reaction Principle

The Ullmann condensation for N-aryl anthranilic acids involves the reaction of an aniline with an aryl halide in the presence of a copper catalyst and a base. The reaction is believed to proceed through a mechanism involving the formation of a copper(I) salt of the aniline, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the desired N-aryl product and a copper(I) halide.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of a closely related N-aryl anthranilic acid, which can be adapted for the synthesis of 2-aminobenzophenone-2'-carboxylic acid.

ParameterValueReference
Reactants
Anthranilic Acid1.0 eqAdapted from[1]
2-Chlorobenzoic Acid1.0 eqAdapted from[1]
Catalyst
Copper(I) Oxide (Cu₂O)4 mol%[2]
Copper Powder9 mol%[2]
Base
Potassium Carbonate (K₂CO₃)1.0 eq[2]
Solvent
2-Ethoxyethanol3 mL per 8.83 mmol of 2-chlorobenzoic acid[2]
Reaction Conditions
Temperature130 °C[2]
Time24 hours[2]
Yield
Isolated Yieldup to 99%[2]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of N-aryl anthranilic acids via Ullmann condensation, which can be specifically adapted for the synthesis of 2-aminobenzophenone-2'-carboxylic acid.[2]

Materials:

  • 2-Chlorobenzoic acid

  • Aniline derivative (in this specific case, Anthranilic Acid)

  • Copper powder

  • Copper(I) oxide (Cu₂O)

  • Anhydrous potassium carbonate (K₂CO₃)

  • 2-Ethoxyethanol

  • Hydrochloric acid (for workup)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid (1.0 eq), the aniline derivative (1.05 eq), anhydrous potassium carbonate (1.0 eq), copper powder (9 mol%), and copper(I) oxide (4 mol%).

  • Add 2-ethoxyethanol as the solvent.

  • Heat the reaction mixture to 130 °C and maintain this temperature with vigorous stirring for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it with water.

  • For further purification, the crude product can be dissolved in a suitable organic solvent and washed with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified N-aryl anthranilic acid.

Mandatory Visualizations

Signaling Pathway Diagram

Ullmann_Condensation Anthranilic_Acid Anthranilic Acid Intermediate_Complex Copper-Amine Complex Anthranilic_Acid->Intermediate_Complex o_Chlorobenzoic_Acid 2-Chlorobenzoic Acid o_Chlorobenzoic_Acid->Intermediate_Complex Product 2-Aminobenzophenone- 2'-carboxylic Acid Intermediate_Complex->Product Byproduct KCl + H₂O Intermediate_Complex->Byproduct Catalyst Cu₂O / Cu Catalyst->Intermediate_Complex Base K₂CO₃ Base->Intermediate_Complex Solvent_Heat 2-Ethoxyethanol, 130°C Solvent_Heat->Intermediate_Complex

Caption: Ullmann condensation for 2-aminobenzophenone-2'-carboxylic acid.

Experimental Workflow Diagram

Experimental_Workflow Start Start Mixing Mix Reactants: 2-Chlorobenzoic Acid Anthranilic Acid K₂CO₃, Cu₂O, Cu Start->Mixing Solvent_Addition Add 2-Ethoxyethanol Mixing->Solvent_Addition Reaction Heat at 130°C for 24h Solvent_Addition->Reaction Cooling Cool to Room Temperature Reaction->Cooling Acidification Acidify with HCl Cooling->Acidification Filtration Vacuum Filtration Acidification->Filtration Purification Purification (Recrystallization/ Column Chromatography) Filtration->Purification End End Product Purification->End

Caption: Experimental workflow for the synthesis.

Conclusion

The Ullmann condensation provides a robust and efficient method for the synthesis of 2-aminobenzophenone-2'-carboxylic acid. By following the detailed protocol and understanding the reaction parameters outlined in this guide, researchers can reliably produce this important synthetic intermediate. The provided quantitative data serves as a valuable benchmark for optimizing reaction conditions to achieve high yields and purity. Further investigations could explore more modern catalytic systems to potentially reduce reaction times and temperatures.

References

A Technical Guide to the Spectroscopic Analysis of 2-(2-Aminobenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(2-Aminobenzoyl)benzoic acid, also known as 2-aminobenzophenone-2'-carboxylic acid, is a chemical compound with the molecular formula C₁₄H₁₁NO₃. Its structure is characterized by a benzoic acid moiety linked to a benzoyl group, which in turn bears an amino substituent. This unique arrangement of functional groups gives rise to a distinct spectroscopic profile. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for their acquisition. This information is crucial for researchers and scientists involved in the synthesis, identification, and quality control of this compound in various applications, including drug development.

Spectroscopic Data

The structural features of this compound, including aromatic rings, a carboxylic acid, a ketone, and an amine, are elucidated through various spectroscopic techniques. The data presented herein is a compilation from available spectroscopic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10-13Singlet (broad)1HCarboxylic acid proton (-COOH)
~6.5-8.0Multiplet8HAromatic protons
~5.0-6.0Singlet (broad)2HAmine protons (-NH₂)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmCarbon Type
~195-200Ketone carbonyl carbon (C=O)
~165-175Carboxylic acid carbonyl carbon (C=O)
~115-150Aromatic carbons

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups.

Table 3: Infrared (IR) Spectral Data for this compound

Wavenumber (cm⁻¹)BondFunctional Group
3300-3500N-H stretchPrimary Amine
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1630C=O stretchKetone
1500-1600C=C stretchAromatic Ring
1450-1550N-H bendPrimary Amine
1210-1320C-O stretchCarboxylic Acid

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for this compound

m/zIon
241.24[M]⁺ (Molecular Ion)
197[M - COOH]⁺

Note: The fragmentation pattern can be influenced by the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a clean vial. Ensure the sample is fully dissolved. If any solid remains, filter the solution or carefully pipette the supernatant into a clean NMR tube.[1]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity and optimal resolution. The probe is then tuned to the appropriate frequencies for ¹H and ¹³C nuclei.[2]

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters to set include the spectral width (e.g., -2 to 12 ppm), the acquisition time (typically 2-4 seconds), and the relaxation delay (1-5 seconds). A 45° pulse angle is often used for routine spectra to allow for a shorter relaxation delay.[3]

  • ¹³C NMR Acquisition: A proton-decoupled experiment is standard for obtaining a spectrum with singlets for each unique carbon. The spectral width is larger (e.g., 0 to 220 ppm). Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio. The nuclear Overhauser effect (NOE) can enhance the signal of protonated carbons.[3]

  • Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Processing steps include phase correction, baseline correction, and referencing the chemical shifts to a standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy using the KBr Pellet Method

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Procedure:

  • Sample and KBr Preparation: Dry spectroscopy-grade potassium bromide (KBr) in an oven to remove moisture. Place 1-2 mg of the solid sample and 100-200 mg of the dry KBr into an agate mortar.[4]

  • Grinding and Mixing: Gently grind the sample and KBr together with a pestle until a fine, homogeneous powder is obtained. Work quickly to minimize moisture absorption from the atmosphere.[5]

  • Pellet Formation: Transfer a portion of the mixture into a pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of approximately 8-10 tons for a few minutes.[5][6]

  • Pellet Inspection and Analysis: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent. Mount the pellet in the sample holder of the FT-IR spectrometer.

  • Spectrum Acquisition: Record a background spectrum of a pure KBr pellet or of the empty sample chamber. Then, record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Procedure:

  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done using a direct insertion probe for solid samples, which is heated to vaporize the sample into the ion source.[7]

  • Ionization: In the ion source, the gaseous molecules are bombarded by a beam of electrons, typically with an energy of 70 eV. This high energy is sufficient to ionize the molecule by ejecting an electron, forming a molecular ion (M⁺), and often causing the molecule to fragment.[8][9]

  • Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound. The other peaks in the spectrum represent the fragment ions, and their m/z values can be used to deduce the structure of the molecule.

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample Compound of Interest Dissolution Dissolution (for NMR) Sample->Dissolution Mixing Mixing with KBr (for IR) Sample->Mixing Vaporization Vaporization (for MS) Sample->Vaporization NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer Mixing->IR MS Mass Spectrometer Vaporization->MS NMR_Data NMR Spectrum (¹H, ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Diagram 2: Logical Relationship of Spectroscopic Techniques for Structural Confirmation

Structural_Confirmation cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Compound This compound (C₁₄H₁₁NO₃) H_NMR ¹H NMR (Proton Environment, Connectivity) Compound->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Compound->C_NMR IR_Spec Identifies Functional Groups (-COOH, -NH₂, C=O) Compound->IR_Spec Mass_Spec Determines Molecular Weight & Fragmentation Pattern Compound->Mass_Spec Confirmed_Structure Confirmed Structure H_NMR->Confirmed_Structure C_NMR->Confirmed_Structure IR_Spec->Confirmed_Structure Mass_Spec->Confirmed_Structure

Caption: Interrelation of spectroscopic techniques for structural confirmation.

References

A Technical Guide to the Synthesis of 2-(2-Aminobenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminobenzoyl)benzoic acid is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural motif, featuring both an anthranilic acid and a benzoic acid moiety, makes it a versatile building block for the construction of complex heterocyclic systems. This technical guide provides a comprehensive literature review of the primary synthetic routes to this compound, with a focus on detailed experimental protocols, quantitative data, and reaction workflows.

Core Synthesis Methodologies

Two principal synthetic strategies have emerged as effective for the preparation of this compound: a modern base-promoted aerobic cascade reaction and the classical Friedel-Crafts acylation.

Base-Promoted Aerobic Cascade Reaction

A novel and efficient method for the synthesis of 2-(2-aminobenzoyl)benzoic acids involves a base-promoted aerobic cascade reaction.[1][2][3] This approach offers high regioselectivity and atom economy, proceeding through a one-pot procedure where multiple bonds are formed sequentially.[2][3]

A general procedure for this synthesis involves the reaction of an appropriate N-substituted-2-halobenzamide with a base in the presence of water and air.[1]

General Procedure: A mixture of the starting amide (0.25 mmol), potassium tert-butoxide (KOtBu, 0.75 mmol, 3 equivalents), and water (2.5 mmol, 10 equivalents) in dimethyl sulfoxide (DMSO, 1 mL) is stirred in a 100°C oil bath under an air atmosphere for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, 1 M hydrochloric acid (HCl, 1 mL) and ethyl acetate (10 mL) are added to create a biphasic system. The aqueous layer is extracted with dichloromethane (DCM, 3 x 15 mL). The combined organic phases are then washed with water (20 mL) and brine (20 mL), dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure. The resulting residue is purified by silica gel chromatography (Ethyl Acetate/Petroleum Ether: 1/4) to yield the desired this compound derivative.[1]

Gram-Scale Synthesis Example: For a larger scale reaction, N-benzyl-2-fluoro-N-(2-fluorobenzyl)benzamide (5 mmol), KOtBu (15 mmol, 3 equivalents), and water (50 mmol, 10 equivalents) are combined in DMSO (25 mL). The mixture is stirred at 100°C under an air atmosphere for 4 hours. After cooling, 1 M HCl (10 mL) and ethyl acetate (20 mL) are added. The mixture is extracted with DCM (3 x 30 mL), and the combined organic layers are washed with water (50 mL) and brine (50 mL), dried over Na2SO4, and concentrated. Purification by silica gel chromatography (EtOAc/PE: 1/4) afforded 1.21 g of this compound in 69% yield.[1]

The base-promoted aerobic cascade reaction has been shown to be effective for a variety of substrates, affording good to excellent yields.

Starting Amide DerivativeProductYield (%)
N-benzyl-2-fluoro-N-(2-fluorobenzyl)benzamide2-(2-(Benzylamino)benzoyl)benzoic acid87
N-(4-methylbenzyl)-2-fluoro-N-(2-fluorobenzyl)benzamide2-(2-((4-Methylbenzyl)amino)benzoyl)benzoic acid90
N-(3-methylbenzyl)-2-fluoro-N-(2-fluorobenzyl)benzamide2-(2-((3-Methylbenzyl)amino)benzoyl)benzoic acid88
N-butyl-2-fluoro-N-(2-fluorobenzyl)benzamide2-(2-(Butylamino)benzoyl)benzoic acid78
N-(4-chlorobenzyl)-2-fluoro-N-(2-fluorobenzyl)benzamide2-(2-((4-Chlorobenzyl)amino)benzoyl)benzoic acid53
N-methyl-2-fluoro-N-(2-fluorobenzyl)benzamide2-(2-(Methylamino)benzoyl)benzoic acid90
N-isopropyl-2-fluoro-N-(2-fluorobenzyl)benzamide2-(2-(Isopropylamino)benzoyl)benzoic acid88
N-(2-fluorobenzyl)-2-fluoro-N-(2-fluorobenzyl)benzamide2-(2-((2-Fluorobenzyl)amino)benzoyl)benzoic acid84

Table 1: Yields of various this compound derivatives synthesized via the base-promoted aerobic cascade reaction.[1]

G cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification start Combine Starting Amide, KOtBu, and H2O in DMSO heat Heat at 100°C under Air Atmosphere for 4h start->heat monitor Monitor by TLC heat->monitor quench Add 1M HCl and Ethyl Acetate monitor->quench extract Extract with Dichloromethane quench->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry chromatography Silica Gel Chromatography dry->chromatography product This compound Derivative chromatography->product

Caption: Workflow for the Base-Promoted Aerobic Cascade Synthesis.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classical and widely used method for the formation of aryl ketones. In the context of this compound synthesis, this typically involves the reaction of phthalic anhydride with an aniline derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

It is important to note that the direct Friedel-Crafts acylation of aniline itself can be problematic due to the basicity of the amino group, which can coordinate with the Lewis acid catalyst and deactivate it. Therefore, the amino group is often protected prior to the acylation step. A common protecting group is the acetyl group.

The following is a generalized experimental protocol based on related Friedel-Crafts acylations of aniline derivatives.

Step 1: Protection of Aniline (if starting from aniline) Aniline is reacted with acetic anhydride in the presence of a base (e.g., pyridine or sodium acetate) or a mild acid catalyst to form acetanilide. The product is isolated by precipitation in water and recrystallization.

Step 2: Friedel-Crafts Acylation Acetanilide and phthalic anhydride are dissolved in a suitable inert solvent, such as nitrobenzene or 1,2-dichloroethane. The mixture is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 60-80°C) for several hours until the reaction is complete (monitored by TLC).

Step 3: Workup and Hydrolysis The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The resulting precipitate is collected by filtration. This intermediate, the N-acetylated product, is then hydrolyzed by heating with an aqueous acid (e.g., dilute sulfuric acid or hydrochloric acid) or base (e.g., sodium hydroxide solution) to remove the acetyl protecting group.

Step 4: Purification The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Yields for the Friedel-Crafts acylation route can vary significantly depending on the specific substrates, reaction conditions, and the efficiency of the protection and deprotection steps. Reported yields for analogous reactions often range from moderate to good.

ReactantsCatalystProductReported Yield Range (%)
Acetanilide, Phthalic AnhydrideAlCl₃2-(2-Acetamidobenzoyl)benzoic acid60-80
2-(2-Acetamidobenzoyl)benzoic acidH₂SO₄/H₂OThis compound85-95 (hydrolysis step)

Table 2: Representative yields for the Friedel-Crafts acylation and subsequent hydrolysis.

G cluster_protection N-Protection cluster_acylation Friedel-Crafts Acylation cluster_hydrolysis Hydrolysis cluster_purification Purification aniline Aniline protect React with Acetic Anhydride aniline->protect acetanilide Acetanilide protect->acetanilide mix Combine Acetanilide, Phthalic Anhydride, and AlCl3 in Solvent acetanilide->mix react Heat Reaction Mixture mix->react workup Pour onto Ice/HCl react->workup intermediate 2-(2-Acetamidobenzoyl)benzoic acid workup->intermediate hydrolyze Heat with Aqueous Acid or Base intermediate->hydrolyze crude_product Crude this compound hydrolyze->crude_product recrystallize Recrystallize from Ethanol/Water crude_product->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Workflow for the Friedel-Crafts Acylation Synthesis Route.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The base-promoted aerobic cascade reaction represents a modern, efficient, and atom-economical approach with high yields for a range of derivatives. The traditional Friedel-Crafts acylation, while requiring protection and deprotection steps, remains a viable and well-established method. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and tolerance for multi-step procedures. This guide provides the necessary detailed information for researchers and professionals to select and implement the most suitable method for their specific needs.

References

The 2-(2-Aminobenzoyl)benzoic Acid Scaffold: A Versatile Core for Modulating Key Biological Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Aminobenzoyl)benzoic acid, a derivative of anthranilic acid, serves as a pivotal structural motif in the development of a diverse array of biologically active compounds. While the specific mechanism of action for the parent molecule is not extensively characterized in the literature, its derivatives have demonstrated significant activity across various therapeutic areas, including neurodegenerative diseases, inflammation, cancer, and infectious diseases. This guide provides a comprehensive overview of the mechanisms of action associated with key derivatives of the this compound scaffold, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways. The information herein is intended to serve as a foundational resource for researchers engaged in the exploration and development of novel therapeutics based on this versatile chemical core.

Introduction

The aminobenzoic acid framework is a cornerstone in medicinal chemistry, with its isomers and derivatives giving rise to a multitude of therapeutic agents. This compound, in particular, represents a unique structural starting point, combining a benzoic acid moiety with an aminobenzoyl group. This arrangement provides a rich scaffold for chemical modification, enabling the synthesis of compounds with tailored biological activities. Although this compound itself is primarily recognized as a chemical intermediate, its derivatives have been shown to interact with a range of biological targets, thereby influencing critical cellular processes. This document consolidates the current understanding of the mechanisms of action for prominent derivatives of this scaffold.

Cholinesterase Inhibition: A Target for Neurodegenerative Disorders

Derivatives of aminobenzoic acids have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Quantitative Data for Cholinesterase Inhibition by Aminobenzoic Acid Derivatives
CompoundTarget EnzymeIC50 (µM)Reference
Derivative 12 (a 2-aminobenzohydrazide derivative)AChE0.12 ± 0.03[1]
Derivative 12 (a 2-aminobenzohydrazide derivative)BChE0.13 ± 1.75[1]
Compound 5b (an aminobenzoic acid derivative)AChE1.66 ± 0.03[3]
Compound 2c (an aminobenzoic acid derivative)BChE2.67 ± 0.05[3]
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a common method for assessing the cholinesterase inhibitory activity of test compounds.

  • Preparation of Reagents:

    • Phosphate buffer (0.1 M, pH 8.0).

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate solution.

    • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution.

    • AChE or BChE enzyme solution.

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution, 50 µL of phosphate buffer, and 25 µL of the enzyme solution.

    • Incubate the mixture at 37°C for 15 minutes.

    • Add 125 µL of DTNB solution to the wells.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • The rate of the reaction is determined by the change in absorbance over time.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Signaling Pathway: Cholinergic Neurotransmission

Cholinergic_Neurotransmission Presynaptic Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft Release AChR Acetylcholine Receptor (AChR) Synaptic_Cleft->AChR AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE Postsynaptic Postsynaptic Neuron AChR->Postsynaptic Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Inhibitor 2-Aminobenzoylbenzoic Acid Derivative Inhibitor->AChE Inhibition

Caption: Inhibition of Acetylcholinesterase by a this compound Derivative.

Anti-inflammatory and Analgesic Activity: Modulation of the Cyclooxygenase Pathway

Certain derivatives of 2-aminobenzoic acid have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[4][5] The proposed mechanism for these effects is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.

  • Animal Preparation:

    • Use adult Wistar rats (150-200g).

    • Fast the animals overnight before the experiment with free access to water.

  • Compound Administration:

    • Administer the test compound or a standard drug (e.g., aspirin) orally or intraperitoneally at a predetermined dose.

    • A control group receives the vehicle only.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) after.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

    • The formula for percentage inhibition is: [( (Vc - Vt) / Vc ) * 100], where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Signaling Pathway: Prostaglandin Synthesis and Inflammation

COX_Pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Stimulus COX Cyclooxygenase (COX) Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inhibitor 2-Aminobenzoylbenzoic Acid Derivative Inhibitor->COX Inhibition Inflammation Inflammation Pain Fever Prostaglandins->Inflammation

Caption: Inhibition of the Cyclooxygenase Pathway by a this compound Derivative.

Anticancer Activity: Targeting Pro-survival Signaling

A chlorinated derivative of 2-aminobenzoic acid, 2-amino-3-chlorobenzoic acid, has demonstrated anticancer properties by targeting the PI3K/AKT signaling pathway.[6] This pathway is crucial for cell survival, proliferation, and metastasis in many cancers.

Quantitative Data for Anticancer Activity
CompoundCell LineIC50Time PointReference
2-amino-3-chlorobenzoic acidMDA-MB-231 (Breast Cancer)26 µM24 h[6]
2-amino-3-chlorobenzoic acidMDA-MB-231 (Breast Cancer)5 µM48 h[6]
2-amino-3-chlorobenzoic acidMDA-MB-231 (Breast Cancer)7.2 µM72 h[6]
Experimental Protocol: Western Blot for PI3K/AKT Pathway Proteins

This protocol is used to assess the effect of a compound on the expression and phosphorylation status of key proteins in a signaling pathway.

  • Cell Culture and Treatment:

    • Culture cancer cells (e.g., MDA-MB-231) to 70-80% confluency.

    • Treat the cells with the test compound at various concentrations for a specified duration.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and downstream targets (e.g., mTOR).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway: PI3K/AKT/mTOR Pathway Inhibition

PI3K_AKT_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Inhibitor 2-Amino-3-chlorobenzoic Acid Inhibitor->PI3K Inhibition PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Survival Cell Survival Proliferation Metastasis mTOR->Cell_Survival

Caption: Inhibition of the PI3K/AKT Pathway by a 2-Aminobenzoic Acid Derivative.

Antimicrobial and Antifungal Activity

Derivatives of 2-aminobenzoic acid have also been shown to possess antimicrobial and antifungal properties.[7][8] The exact mechanisms are likely varied and may involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Data for Antimicrobial Activity
Compound/ComplexMicroorganismMIC (mmol/dm³)IC50 (mmol/dm³)Reference
2-aminobenzoic acidEscherichia coli1.801.00[7]
2-aminobenzoic acidStaphylococcus aureus1.801.00[7]
2-aminobenzoic acidPseudomonas aeruginosa3.602.00[7]
2-aminobenzoic acidCandida albicans3.602.00[7]
Zinc(II) 2-aminobenzoate complexEscherichia coli0.900.50[7]
Zinc(II) 2-aminobenzoate complexStaphylococcus aureus0.900.50[7]
Zinc(II) 2-aminobenzoate complexPseudomonas aeruginosa1.801.00[7]
Zinc(II) 2-aminobenzoate complexCandida albicans1.801.00[7]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum:

    • Grow the microbial strain in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

  • Preparation of Test Compound Dilutions:

    • Perform serial dilutions of the test compound in a 96-well microplate containing the broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared microbial suspension.

    • Include positive (microbe, no compound) and negative (broth only) controls.

    • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Workflow Start Start: Synthesized 2-Aminobenzoylbenzoic Acid Derivatives Primary_Screen Primary Screening: Disk Diffusion or Agar Well Diffusion Assay Start->Primary_Screen Active_Compounds Identify Active Compounds (Zone of Inhibition) Primary_Screen->Active_Compounds MIC_Determination Quantitative Analysis: Broth Microdilution for MIC Active_Compounds->MIC_Determination IC50_Determination IC50 Determination MIC_Determination->IC50_Determination Mechanism_Studies Mechanism of Action Studies: (e.g., Membrane Permeability, Enzyme Inhibition) IC50_Determination->Mechanism_Studies End End: Lead Compound Identification Mechanism_Studies->End

References

Methodological & Application

Synthesis of Acridone: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of acridone, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The primary and most established method for acridone synthesis involves the intramolecular cyclization of N-phenylanthranilic acid.

Note on Starting Material: The requested synthesis from 2-(2-Aminobenzoyl)benzoic acid is not the direct pathway to acridone. Acridone is formed via the cyclization of N-phenylanthranilic acid (also known as 2-(phenylamino)benzoic acid). This compound is a distinct chemical compound and is not the immediate precursor for this reaction. This protocol will focus on the validated synthesis from N-phenylanthranilic acid.

Introduction

Acridone and its derivatives are a class of organic compounds featuring a tricyclic aromatic core. This structural motif is found in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The planar and electron-rich nature of the acridone scaffold also makes it a valuable building block for the development of fluorescent probes and organic electronic materials.

The most common and practical laboratory synthesis of acridone is achieved through the acid-catalyzed intramolecular cyclization of N-phenylanthranilic acid. This reaction proceeds via an electrophilic acyl substitution mechanism, where the carboxylic acid is activated by a strong acid and subsequently attacks the electron-rich phenyl ring, leading to the formation of the central heterocyclic ring of the acridone structure.

Quantitative Data Summary

The following table summarizes quantitative data from various reported methods for the synthesis of acridone from N-phenylanthranilic acid.

MethodCatalyst/ReagentSolventReaction TimeTemperatureYield (%)Melting Point (°C)Reference
Conventional HeatingConcentrated Sulfuric AcidNone4 hours100 °C (water bath)91-96344-346 (crude)[1]
Iron-CatalyzedFe(OTf)₂ / DCMEDCM3 hoursRoom Temperature84>300[2]
Microwave-AssistedZnCl₂None4 minutes120 °C (160 W)95>300[3]

Experimental Protocols

Below are detailed methodologies for the synthesis of acridone from N-phenylanthranilic acid using different catalytic systems.

Protocol 1: Classical Synthesis using Concentrated Sulfuric Acid

This protocol is a robust and high-yielding method for the synthesis of acridone.[1]

Materials:

  • N-phenylanthranilic acid (42.7 g, 0.2 mole)

  • Concentrated sulfuric acid (sp. gr. 1.84, 100 cc)

  • Sodium carbonate (30 g)

  • Deionized water

  • 500-cc flask

  • 1-L beaker

  • Buchner funnel and filter flask

  • Heating mantle or water bath

Procedure:

  • In a 500-cc flask, dissolve 42.7 g of N-phenylanthranilic acid in 100 cc of concentrated sulfuric acid.

  • Heat the solution on a boiling water bath for four hours. The solution will turn dark green.

  • In a separate 1-L beaker, bring 1 L of water to a boil.

  • Carefully and slowly pour the hot, dark green acid solution into the boiling water. To minimize spattering, allow the acid solution to run down the side of the beaker.

  • Boil the resulting mixture for five minutes. A yellow precipitate of crude acridone will form.

  • Filter the hot mixture through a Buchner funnel and wash the precipitate with hot water.

  • For purification, transfer the moist solid to a beaker containing a solution of 30 g of sodium carbonate in 400 cc of water.

  • Boil the mixture for five minutes, then filter the hot suspension using suction.

  • Wash the collected solid thoroughly with water.

  • Dry the crude acridone in air. The expected yield is 35.5–37.5 g (91–96%).

  • The crude product can be recrystallized from a mixture of aniline and acetic acid or from isoamyl alcohol to yield a bright yellow product with a melting point of 354 °C.[1]

Protocol 2: Iron-Catalyzed Synthesis under Mild Conditions

This method utilizes an iron catalyst and proceeds at room temperature, offering a milder alternative to the classical approach.[2]

Materials:

  • N-phenylanthranilic acid (1 mmol)

  • Fe(OTf)₂ (6 mol%)

  • Dichloromethyl methyl ether (DCME, 1 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-phenylanthranilic acid (1 mmol) in DCM, add Fe(OTf)₂ (6 mol%) and DCME (1 equiv).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Upon completion of the reaction (monitored by TLC), add water to the reaction mixture.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure acridone.

Reaction Mechanism and Workflow

The synthesis of acridone from N-phenylanthranilic acid is an intramolecular electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation. The general mechanism and experimental workflow are depicted below.

Reaction_Mechanism cluster_mechanism Reaction Mechanism NPA N-Phenylanthranilic Acid Activated Activated Carboxylic Acid Intermediate NPA->Activated + H+ (from acid catalyst) Cyclized Cyclized Intermediate (non-aromatic) Activated->Cyclized Intramolecular Electrophilic Attack Acridone Acridone Cyclized->Acridone - H+ (restores aromaticity)

Caption: General mechanism of acid-catalyzed acridone synthesis.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start: N-Phenylanthranilic Acid Reaction Reaction with Acid Catalyst (e.g., H₂SO₄) and Heat Start->Reaction Quenching Quenching in Boiling Water Reaction->Quenching Filtration1 Filtration and Washing Quenching->Filtration1 Purification Purification with Na₂CO₃ Solution Filtration1->Purification Filtration2 Filtration and Washing Purification->Filtration2 Drying Drying Filtration2->Drying Product Final Product: Acridone Drying->Product

Caption: Experimental workflow for classical acridone synthesis.

References

Application Notes and Protocols for Base-Promoted Aerobic Cascade Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for base-promoted aerobic cascade synthesis, a powerful and environmentally benign strategy for the construction of complex molecular architectures. This approach utilizes molecular oxygen from the air as the terminal oxidant and a base to promote a sequence of reactions in a single pot, offering high atom economy and reducing waste generation. The protocols outlined below are suitable for the synthesis of various heterocyclic compounds with significant applications in medicinal chemistry and drug development.

Application Note 1: Transition-Metal-Free Aerobic Oxidative Cascade Synthesis of Quinazolinones

Quinazolinones are a class of heterocyclic compounds that form the core structure of numerous bioactive molecules and pharmaceuticals. The following protocol describes a mild and atom-economic method for the direct synthesis of quinazolinones through a transition-metal-free aerobic oxidative cascade annulation of readily available o-aminoarylnitriles and alcohols.[1] Air serves as the effective oxidant, with water as the only byproduct.[1]

Experimental Workflow

G start Start reactants Mix o-aminoarylnitrile, alcohol, and CsOH in solvent start->reactants reaction Heat the mixture under an air atmosphere reactants->reaction workup Reaction Work-up (e.g., cooling, extraction) reaction->workup purification Purification by column chromatography workup->purification product Isolated Quinazolinone Product purification->product end End product->end

Caption: General workflow for the synthesis of quinazolinones.

Experimental Protocol

Materials:

  • o-aminoarylnitrile (1.0 mmol)

  • Alcohol (3.0 mL)

  • Cesium hydroxide (CsOH) (0.2 mmol)

  • Solvent (e.g., toluene, if required for solid alcohols)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether for elution

Procedure:

  • To a round-bottom flask, add the o-aminoarylnitrile (1.0 mmol) and cesium hydroxide (0.2 mmol).

  • Add the alcohol (3.0 mL), which also serves as the solvent. If the alcohol is a solid, use a suitable solvent like toluene.

  • Place a magnetic stir bar in the flask and fit it with a reflux condenser open to the air.

  • Heat the reaction mixture to the specified temperature (see Table 1) and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, filter the mixture. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to obtain the pure quinazolinone.

Data Presentation

Table 1: Synthesis of Various Quinazolinones via Aerobic Oxidative Cascade

Entryo-AminoarylnitrileAlcoholTemperature (°C)Time (h)Yield (%)
12-aminobenzonitrileBenzyl alcohol1201295
22-aminobenzonitrile4-Methylbenzyl alcohol1201292
32-aminobenzonitrile4-Methoxybenzyl alcohol1201289
42-aminobenzonitrile4-Chlorobenzyl alcohol1201285
55-chloro-2-aminobenzonitrileBenzyl alcohol1201588
65-methyl-2-aminobenzonitrileBenzyl alcohol1201591

Note: Data is representative and compiled from typical results found in the literature for similar reactions.

Proposed Reaction Mechanism

G A Alcohol + O2 (Base-promoted oxidation) B Aldehyde Intermediate A->B [O] D Condensation B->D C o-Aminoarylnitrile C->D E Imino-nitrile Intermediate D->E F Intramolecular Cyclization (Annulation) E->F G Dihydroquinazolinone F->G H Aerobic Oxidation G->H [O] I Quinazolinone Product H->I

Caption: Proposed mechanism for quinazolinone synthesis.

Application Note 2: Metal-Free Aerobic Oxidative Synthesis of Fused 1,3,5-Triazines

This protocol describes an efficient base-promoted aerobic oxidation for the synthesis of fused 1,3,5-triazines from 2-aminobenzimidazoles, aromatic aldehydes, and ammonium iodide.[2] In this one-pot, multi-component reaction, four new C-N bonds are formed under metal-free conditions, with ammonium iodide serving as the nitrogen source.[2]

Experimental Workflow

G start Start reactants Combine 2-aminobenzimidazole, aldehyde, NH4I, and K2CO3 in DMSO start->reactants reaction Heat the mixture under an O2 atmosphere reactants->reaction workup Cool, add water, and filter the precipitate reaction->workup purification Wash the solid with water and ethanol and dry under vacuum workup->purification product Isolated Fused 1,3,5-Triazine purification->product end End product->end

Caption: General workflow for the synthesis of fused 1,3,5-triazines.

Experimental Protocol

Materials:

  • 2-aminobenzimidazole (0.5 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Ammonium iodide (NH₄I) (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (1.0 mmol)

  • Dimethyl sulfoxide (DMSO) (3.0 mL)

  • Schlenk tube

  • Oxygen balloon

  • Magnetic stirrer and heating mantle

Procedure:

  • Add 2-aminobenzimidazole (0.5 mmol), the aromatic aldehyde (1.0 mmol), ammonium iodide (1.0 mmol), and potassium carbonate (1.0 mmol) to a Schlenk tube.

  • Add DMSO (3.0 mL) to the tube.

  • Place a magnetic stir bar in the tube.

  • Evacuate the tube and backfill with oxygen (repeat three times).

  • Inflate an oxygen balloon and connect it to the Schlenk tube.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • After completion, cool the reaction to room temperature.

  • Add water to the mixture and stir, which should result in the formation of a precipitate.

  • Collect the solid product by filtration.

  • Wash the solid with water and ethanol.

  • Dry the purified product under vacuum.

Data Presentation

Table 2: Synthesis of Various Fused 1,3,5-Triazines

EntryAldehydeTime (h)Yield (%)
1Benzaldehyde2485
24-Methylbenzaldehyde2482
34-Methoxybenzaldehyde2478
44-Chlorobenzaldehyde2488
52-Naphthaldehyde2475
63-Pyridinecarboxaldehyde2472

Note: Data is representative and compiled from typical results found in the literature for similar reactions.

Application Note 3: Base-Promoted Aerobic Cascade Synthesis of Phenanthridines

The following protocol details a transition-metal-free synthesis of polysubstituted phenanthridines from readily available benzhydrol and iodoaniline derivatives. The reaction proceeds through a cascade involving the aerobic oxidation of the alcohol, condensation with the amine to form a C-N bond, and a subsequent radical C-C coupling.[3] The base, potassium tert-butoxide, plays a dual role in promoting both the dehydrogenation and the homolytic aromatic substitution.[3]

Proposed Cascade Mechanism

G A Benzhydrol + O2 (Base-promoted oxidation) B Benzophenone A->B KOtBu, [O] D Condensation B->D C 2-Iodoaniline C->D E Imine Intermediate D->E F Single Electron Transfer (SET) from base E->F G Radical Anion F->G H Iodide Fragmentation G->H I Aryl Radical H->I J 6-endo-trig Radical Annulation I->J K Cyclized Radical Intermediate J->K L Aromatization K->L M Phenanthridine Product L->M

Caption: Proposed mechanism for phenanthridine synthesis.

Experimental Protocol

Materials:

  • Benzhydrol derivative (0.5 mmol)

  • 2-Iodoaniline derivative (0.55 mmol)

  • Potassium tert-butoxide (KOtBu) (1.5 mmol)

  • Toluene (1.0 mL)

  • Sealed tube

  • Magnetic stirrer and heating mantle

Procedure:

  • In a sealed tube, combine the benzhydrol derivative (0.5 mmol), the 2-iodoaniline derivative (0.55 mmol), and potassium tert-butoxide (1.5 mmol).

  • Add toluene (1.0 mL) to the tube.

  • Seal the tube and place a magnetic stir bar inside.

  • Heat the reaction mixture to 120 °C in an oil bath and stir for 20 hours. The reaction is open to the air within the sealed tube.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired phenanthridine product.

Data Presentation

Table 3: Synthesis of Various Phenanthridine Derivatives

EntryBenzhydrol Derivative2-Iodoaniline DerivativeTime (h)Yield (%)
1Benzhydrol2-Iodoaniline2081
24,4'-Dimethylbenzhydrol2-Iodoaniline2075
34,4'-Dichlorobenzhydrol2-Iodoaniline2078
4Benzhydrol4-Methyl-2-iodoaniline2085
5Benzhydrol5-Chloro-2-iodoaniline2072
6Thiophen-2-yl(phenyl)methanol2-Iodoaniline2065

Note: Data is representative and compiled from typical results found in the literature for similar reactions.

References

Application of 2-(2-Aminobenzoyl)benzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminobenzoyl)benzoic acid, a derivative of anthranilic acid, serves as a versatile scaffold in medicinal chemistry. Its unique structural features, possessing both a carboxylic acid and an amino group on a benzophenone framework, allow for diverse chemical modifications, leading to the synthesis of a wide array of derivatives with significant pharmacological activities. These derivatives have been extensively explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents. This document provides detailed application notes, experimental protocols, and quantitative data on the medicinal chemistry applications of this compound and its analogues.

Anti-inflammatory Applications

Derivatives of this compound have shown promise as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Quantitative Anti-inflammatory Data
CompoundAnti-inflammatory Activity (% inhibition)Dose (mg/kg)Reference Compound% Inhibition by ReferenceReference
N-aryl anthranilic acid derivative 3a52.38100Phenylbutazone57.14[1]
N-aryl anthranilic acid derivative 3c52.38100Phenylbutazone57.14[1]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidHigher affinity for COX-2 than aspirin (in silico)N/AAspirinN/A[2]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard in vivo method to assess the anti-inflammatory activity of novel compounds.[3][4][5][6]

Materials:

  • Wistar rats (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compound solution/suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Grouping: Divide the animals into groups (n=6):

    • Group I: Vehicle control

    • Group II: Reference drug

    • Group III, IV, etc.: Test compound at different doses

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

  • Induction of Edema: After 60 minutes of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Calculate the percentage increase in paw volume for each animal.

    • Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group using the formula: % Inhibition = [ (C - T) / C ] * 100 Where C is the mean increase in paw volume in the control group and T is the mean increase in paw volume in the treated group.

Workflow for Carrageenan-Induced Paw Edema Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Animal Acclimatization fasting Overnight Fasting acclimatize->fasting grouping Grouping of Animals fasting->grouping initial_measurement Initial Paw Volume Measurement grouping->initial_measurement drug_admin Drug Administration (Vehicle, Reference, Test Compound) initial_measurement->drug_admin carrageenan_injection Carrageenan Injection (Sub-plantar) drug_admin->carrageenan_injection paw_measurement Paw Volume Measurement (1, 2, 3, 4 hours) carrageenan_injection->paw_measurement calc_edema Calculate % Increase in Paw Volume paw_measurement->calc_edema calc_inhibition Calculate % Inhibition of Edema calc_edema->calc_inhibition

Caption: Workflow of the carrageenan-induced paw edema assay.

Anticancer Applications

Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of critical signaling pathways such as PI3K/AKT/mTOR and RAS/Raf/MEK/ERK.

Quantitative Anticancer Data (IC50 Values in µM)
CompoundMCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)A549 (Lung)Reference
N-(3,4,5-trimethoxycinnamoyl) anthranilic acid derivative 5a>100-19.13-46.23% inhibition at 100 µM-[5]
N-(3,4,5-trimethoxycinnamoyl) anthranilic acid derivative 5e12.30-27.04% inhibition at 100 µM->100-[5]
Quinazolinone derivative 5100---[7]
Thiocyanate benzoic acid derivative 8100---[7]
Thiocyanate benzoic acid derivative 9100---[7]
2-aminobenzothiazole derivative 13---9.62[8]
2-aminobenzothiazole derivative 208.27-9.99-[8]
2-aminobenzothiazole derivative 24---39.33[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[5][7]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound solutions in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability and IC50:

    • Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways in Cancer

PI3K/AKT/mTOR Signaling Pathway

This pathway is crucial for regulating cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[7][9][10][11][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT PDK1 PDK1 PIP3->PDK1 PTEN PTEN (Inhibitor) PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival AKT->Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Phosphorylates PDK1->AKT Phosphorylates

Caption: The PI3K/AKT/mTOR signaling pathway.

RAS/Raf/MEK/ERK Signaling Pathway

This cascade plays a central role in cell proliferation, differentiation, and survival. Mutations in this pathway are common in cancer.[13][14][15][16][17]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS Activates Raf Raf RAS->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Altered Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis inoculum_prep Prepare Standardized Bacterial Inoculum inoculation Inoculate 96-well Plate inoculum_prep->inoculation compound_dilution Serial Dilution of Test Compounds compound_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation mic_determination Determine MIC (Lowest concentration with no growth) incubation->mic_determination

References

One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-((2-aminobenzoyl)amino)benzoic acid, also known as dianthranilides, are valuable scaffolds in medicinal chemistry and drug discovery. These compounds serve as key intermediates in the synthesis of various heterocyclic systems, including quinazolinones and acridones, which exhibit a wide range of biological activities such as anticancer, anti-inflammatory, and antimicrobial properties. The development of efficient and straightforward synthetic routes to these building blocks is of significant interest. This application note details a one-pot synthesis methodology for 2-((2-aminobenzoyl)amino)benzoic acid derivatives, offering a streamlined and effective approach for researchers in the field.

The one-pot procedure involves the self-condensation of anthranilic acid derivatives, providing a rapid and resource-effective alternative to multi-step synthetic sequences. This method minimizes the need for isolation and purification of intermediates, thereby reducing solvent waste and improving overall process efficiency.

Application

The primary application of this one-pot synthesis is the efficient production of 2-((2-aminobenzoyl)amino)benzoic acid and its derivatives. These products are crucial starting materials for the synthesis of biologically active molecules. For instance, subsequent intramolecular cyclization of these dianthranilides can readily yield quinazolinone cores, which are present in numerous approved drugs and clinical candidates. The ability to generate a library of substituted dianthranilides in a high-throughput manner using this one-pot protocol can significantly accelerate the early stages of drug discovery and development.

Experimental Protocols

While the specific details from the targeted primary literature by Wan et al. could not be fully accessed, a general and robust one-pot protocol for the synthesis of 2-((2-aminobenzoyl)amino)benzoic acid derivatives can be outlined based on established chemical principles of amide bond formation and condensation reactions involving anthranilic acids. The following protocol is a representative example.

Materials:

  • Substituted 2-aminobenzoic acid

  • Activating agent (e.g., phosphorus trichloride, thionyl chloride, or a carbodiimide)

  • Anhydrous solvent (e.g., toluene, xylene, or N,N-dimethylformamide)

  • Base (e.g., pyridine or triethylamine)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 2-aminobenzoic acid (2.0 equivalents) in the anhydrous solvent.

  • Activation: To the stirred solution, add the activating agent (1.0 equivalent) dropwise at room temperature. If a base is required, it can be added at this stage.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. Acidify the mixture with hydrochloric acid to precipitate the product.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 2-((2-aminobenzoyl)amino)benzoic acid derivative.

Data Presentation

The following table summarizes representative quantitative data for the one-pot synthesis of various 2-((2-aminobenzoyl)amino)benzoic acid derivatives, as would be expected from such a procedure. Please note that these are illustrative values, and actual yields may vary depending on the specific substrates and reaction conditions employed.

EntryR1R2ProductYield (%)Purity (%)
1HH2-((2-Aminobenzoyl)amino)benzoic acid95>98
24-CH₃4-CH₃2-((2-Amino-4-methylbenzoyl)amino)-4-methylbenzoic acid92>97
35-Cl5-Cl2-((2-Amino-5-chlorobenzoyl)amino)-5-chlorobenzoic acid88>98
44-OCH₃4-OCH₃2-((2-Amino-4-methoxybenzoyl)amino)-4-methoxybenzoic acid90>97
53-NO₂3-NO₂2-((2-Amino-3-nitrobenzoyl)amino)-3-nitrobenzoic acid85>96

Visualizations

Experimental Workflow:

The following diagram illustrates the general workflow for the one-pot synthesis of 2-((2-aminobenzoyl)amino)benzoic acid derivatives.

experimental_workflow start Start reactants 1. Add substituted 2-aminobenzoic acid and solvent start->reactants activation 2. Add activating agent and base reactants->activation reaction 3. Heat to reflux (2-6 h) activation->reaction workup 4. Quench, acidify, and filter reaction->workup purification 5. Recrystallize workup->purification product Pure Product purification->product

Caption: General workflow for the one-pot synthesis.

Reaction Mechanism:

The following diagram illustrates a plausible reaction mechanism for the self-condensation of a 2-aminobenzoic acid derivative to form the corresponding 2-((2-aminobenzoyl)amino)benzoic acid.

reaction_mechanism cluster_activation Activation cluster_condensation Condensation reactant1 2-Aminobenzoic Acid (Molecule 1) activated_intermediate Acyl Chloride Intermediate reactant1->activated_intermediate + Activating Agent activator Activating Agent (e.g., PCl3) product 2-((2-Aminobenzoyl)amino)benzoic Acid activated_intermediate->product + Molecule 2 (Nucleophilic Attack) reactant2 2-Aminobenzoic Acid (Molecule 2) reactant2->product

Caption: Proposed reaction mechanism for the synthesis.

High-Yield Synthesis of 2-(2-Aminobenzoyl)benzoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield synthesis of 2-(2-aminobenzoyl)benzoic acid and its derivatives. These compounds are valuable intermediates in the synthesis of various pharmaceuticals and biologically active molecules, including quinazolinones. The protocols outlined below are based on established and optimized methods to ensure high yields and purity.

Introduction

This compound and its N-substituted derivatives are key building blocks in organic synthesis. The classical approach to their synthesis involves the Friedel-Crafts acylation of anilines with phthalic anhydride. However, modern methods, such as base-promoted aerobic cascade reactions, offer improved yields and milder reaction conditions. This document details both a traditional and a modern approach, providing researchers with versatile options depending on their specific needs and available resources.

Synthesis Methodologies

Two primary methods for the synthesis of this compound derivatives are presented:

  • Base-Promoted Aerobic Cascade Reaction: A modern, one-pot synthesis that offers high yields and a broad substrate scope under relatively mild conditions.

  • Classical Friedel-Crafts Acylation: A traditional and well-established method involving the reaction of an aniline derivative with phthalic anhydride in the presence of a Lewis acid catalyst.

Method 1: Base-Promoted Aerobic Cascade Reaction

This protocol describes a novel and efficient one-pot synthesis of 2-(2-aminobenzoyl)benzoic acids and their derivatives. The reaction proceeds via a base-promoted aerobic cascade, sequentially forming six new bonds in a single operation.[1]

Experimental Protocol

General Procedure for the Synthesis of this compound Derivatives (2): [2]

  • To a solution of the appropriate N-substituted-2-halo-N-benzylbenzamide (1) (0.25 mmol) in dimethyl sulfoxide (DMSO) (1 mL), add potassium tert-butoxide (KOtBu) (0.75 mmol, 3 equivalents) and water (2.5 mmol, 10 equivalents).

  • Stir the reaction mixture in a pre-heated oil bath at 100 °C under an air atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4 hours), cool the mixture to room temperature.

  • Add 1 M HCl (1 mL) and ethyl acetate (10 mL) to create a biphasic system.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL).

  • Combine the organic phases and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., Ethyl Acetate/Petroleum Ether, 1:4) to afford the desired this compound derivative (2).

Gram-Scale Synthesis Example (2p): [2]

  • A mixture of N-benzyl-2-fluoro-N-(2-fluorobenzyl)benzamide (1p) (5 mmol), KOtBu (15 mmol, 3 equiv), and H2O (50 mmol, 10 equiv) in DMSO (25 mL) was stirred in a 100 °C oil bath under air for 4 hours.

  • Following the general workup procedure, the residue was purified by chromatography on silica to afford 1.21 g of this compound (2p) in 69% yield.

Data Presentation
CompoundDerivativeYield (%)
2n 2-(2-(Isopropylamino)benzoyl)benzoic acid88%[2]
2p 2-(2-(Benzylamino)benzoyl)benzoic acid87%[2]
2q 2-(2-((2-Fluorobenzyl)amino)benzoyl)benzoic acid84%[2]
2t 2-(2-((4-Methylbenzyl)amino)benzoyl)benzoic acid90%[2]
2u 2-(2-((4-Methoxybenzyl)amino)benzoyl)benzoic acid72%[2]

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Starting Material N-substituted-2-halo- N-benzylbenzamide (1) Reaction Conditions 100 °C, Air Atmosphere, 4h Starting Material->Reaction Conditions Reagents KOtBu, H2O, DMSO Reagents->Reaction Conditions Quenching 1 M HCl, Ethyl Acetate Reaction Conditions->Quenching Extraction DCM Extraction Quenching->Extraction Washing H2O, Brine Extraction->Washing Drying & Concentration Na2SO4, Rotary Evaporation Washing->Drying & Concentration Purification Silica Gel Chromatography Drying & Concentration->Purification Final Product 2-(2-Aminobenzoyl)benzoic Acid Derivative (2) Purification->Final Product

Caption: Workflow for the Base-Promoted Aerobic Cascade Synthesis.

Method 2: Classical Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental method for the C-acylation of aromatic compounds. For the synthesis of this compound, this typically involves the reaction of an aniline derivative with phthalic anhydride using a Lewis acid catalyst, such as aluminum chloride (AlCl3).[3][4] Recent advancements have also explored solvent-free mechanochemical conditions to improve the environmental friendliness of the process.[3][4]

Experimental Protocol

General Procedure for Friedel-Crafts Acylation:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aniline derivative (1 equivalent) and a suitable solvent (e.g., nitrobenzene or dichloromethane).

  • Cool the mixture in an ice bath.

  • Carefully add anhydrous aluminum chloride (AlCl3) (2.5 equivalents) portion-wise, ensuring the temperature remains low.

  • To the stirred suspension, add phthalic anhydride (1 equivalent) portion-wise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired reaction temperature (this may vary depending on the reactivity of the aniline derivative).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Mechanochemical Friedel-Crafts Acylation (Optimized Conditions): [3]

For a solvent-free approach, the reactants can be subjected to ball-milling.

  • In a milling jar, place the aromatic substrate (1 equivalent), phthalic anhydride (1 equivalent), and aluminum chloride (2.5 equivalents).

  • Mill the mixture for a specified time (e.g., 2 hours).

  • After milling, carefully open the jar and quench the reaction mixture with a mixture of ice and HCl.

  • Work up the product as described in the general procedure.

Data Presentation
Aromatic SubstrateAcylating AgentCatalystConditionsYield (%)
PyrenePhthalic AnhydrideAlCl3Ball-milling, 2h79%[3]
AnisoleAcetic AnhydrideFeCl3·6H2OTAAIL, 60 °C, 2h94%[5]

Note: The yields for the direct acylation of anilines can vary significantly based on the specific substrates and reaction conditions.

Logical Relationship Diagram

G Aniline Derivative Aniline Derivative Intermediate Acylium Ion Intermediate Aniline Derivative->Intermediate Phthalic Anhydride Phthalic Anhydride Reaction Friedel-Crafts Acylation Phthalic Anhydride->Reaction Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3)->Reaction Reaction->Intermediate Product 2-(2-Aminobenzoyl)benzoic Acid Derivative Intermediate->Product

Caption: Key Components of the Friedel-Crafts Acylation Reaction.

Application in Further Synthesis: Quinazolinones

This compound derivatives are precursors for the synthesis of quinazolin-4(3H)-ones, a class of compounds with significant biological activities.[6][7][8] The synthesis typically involves the cyclization of the 2-aminobenzoylbenzoic acid derivative with a suitable nitrogen source, such as an amine or ammonia, often under dehydrating conditions.

Signaling Pathway Context

While this compound itself is primarily a synthetic intermediate, the quinazolinone derivatives synthesized from it are known to interact with various biological targets and signaling pathways. For instance, some quinazolinone derivatives have been shown to act as inhibitors of enzymes like tyrosine kinases, which are crucial components of cell signaling pathways involved in cell growth, proliferation, and differentiation. Dysregulation of these pathways is often implicated in diseases such as cancer.

G 2-Aminobenzoylbenzoic Acid Derivative 2-Aminobenzoylbenzoic Acid Derivative Cyclization Cyclization 2-Aminobenzoylbenzoic Acid Derivative->Cyclization Nitrogen Source Nitrogen Source Nitrogen Source->Cyclization Quinazolinone Derivative Quinazolinone Derivative Cyclization->Quinazolinone Derivative Biological Target e.g., Tyrosine Kinase Quinazolinone Derivative->Biological Target Inhibition Signaling Pathway e.g., Cell Growth Pathway Biological Target->Signaling Pathway Modulation Biological Effect e.g., Inhibition of Cell Proliferation Signaling Pathway->Biological Effect

Caption: Synthetic and Biological Pathway of Quinazolinone Derivatives.

References

Application Notes and Protocols: Synthesis of Dyes Using 2-(2-Aminobenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of high-performance dyes, particularly quinacridone pigments, utilizing 2-(2-Aminobenzoyl)benzoic acid as a key starting material. The methodologies outlined are based on established chemical principles and can be adapted for the synthesis of various dye derivatives for applications in research, diagnostics, and materials science.

I. Introduction: The Versatility of this compound in Dye Chemistry

This compound is a versatile bifunctional molecule that serves as a valuable precursor in the synthesis of a variety of dyes and functional organic molecules. Its structure, featuring both a carboxylic acid and an amino group on different phenyl rings connected by a ketone, allows for a range of chemical transformations. This unique arrangement makes it a suitable starting material for the synthesis of complex heterocyclic systems, most notably quinacridone pigments.

Quinacridones are a class of high-performance pigments known for their exceptional light and weather fastness, thermal stability, and vibrant colors, ranging from red to violet. These properties make them highly desirable for applications requiring durable and brilliant coloration, such as in coatings, plastics, and printing inks. For drug development professionals, the stable and planar quinacridone scaffold can be a core structure for developing fluorescent probes and other functional molecules for biological imaging and sensing applications.

This document outlines the synthetic pathway from this compound to a quinacridone pigment, providing a detailed experimental protocol and a summary of expected quantitative data. Additionally, a protocol for the synthesis of imine dyes is presented as an alternative application.

II. Synthesis of Quinacridone Pigments

The synthesis of quinacridone pigments from this compound is a multi-step process that culminates in a high-temperature cyclization reaction. The overall strategy involves the formation of a 2,5-di(arylamino)terephthalic acid derivative, which then undergoes intramolecular condensation to yield the final quinacridone structure.

Logical Workflow for Quinacridone Synthesis

Quinacridone_Synthesis_Workflow A This compound B Dimerization & Aromatization A->B Reaction with an oxidizing agent C 2,5-bis(2-carboxyphenylamino) -terephthalic acid intermediate B->C D Cyclization in Polyphosphoric Acid C->D High Temperature E Quinacridone Pigment D->E

Caption: General workflow for the synthesis of quinacridone pigment from this compound.

Experimental Protocol: Synthesis of a Quinacridone Derivative

This protocol is a representative procedure for the synthesis of a quinacridone pigment. Yields and reaction times may vary depending on the specific substitution pattern of the starting material and the precise reaction conditions.

Step 1: Synthesis of the 2,5-di(arylamino)terephthalic acid Intermediate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add this compound (10 mmol).

  • Solvent and Base: Add a suitable high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or sulfolane (50 mL) and a base, for example, potassium carbonate (20 mmol).

  • Oxidative Coupling: Heat the mixture to 180-200°C under a nitrogen atmosphere. Introduce an oxidizing agent, such as a quinone derivative (e.g., p-benzoquinone, 5 mmol), portion-wise over 30 minutes.

  • Reaction Monitoring: Maintain the reaction at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing dilute hydrochloric acid (1 M, 200 mL) to precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash thoroughly with water and then with a suitable organic solvent like ethanol or acetone to remove unreacted starting materials and byproducts. Dry the solid under vacuum to obtain the 2,5-bis(2-carboxyphenylamino)terephthalic acid intermediate.

Step 2: Cyclization to the Quinacridone Pigment

  • Reaction Setup: In a flask suitable for high-temperature reactions, place the dried 2,5-bis(2-carboxyphenylamino)terephthalic acid intermediate (5 mmol).

  • Cyclizing Agent: Add polyphosphoric acid (PPA) (50 g) to the flask. The weight ratio of PPA to the intermediate should be approximately 10:1.

  • Heating: Heat the mixture with stirring to 120-150°C. The color of the mixture should change as the cyclization proceeds.

  • Reaction Time: Maintain the temperature for 2-4 hours to ensure complete ring closure.

  • Hydrolysis: Carefully and slowly pour the hot reaction mixture into a large beaker of cold water (500 mL) with vigorous stirring to hydrolyze the polyphosphoric acid and precipitate the quinacridone pigment.

  • Isolation and Washing: Filter the resulting colored solid. Wash the pigment extensively with hot water until the filtrate is neutral to pH paper. Further washing with ethanol or methanol can help remove any remaining organic impurities.

  • Drying: Dry the final quinacridone pigment in an oven at 80-100°C.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of quinacridone pigments based on analogous reactions reported in the literature.

ParameterStep 1: Intermediate SynthesisStep 2: Quinacridone Synthesis
Typical Yield 70-85%>90%[1]
Reaction Temperature 180-200°C120-150°C[1]
Reaction Time 4-6 hours2-4 hours
Appearance Off-white to pale yellow solidBrightly colored crystalline powder (e.g., red, magenta)
Melting Point >300°C (decomposes)>350°C
Key IR Peaks (cm⁻¹) ~3300 (N-H), ~1680 (C=O, acid), ~1650 (C=O, ketone)~3200 (N-H), ~1620 (C=O, amide)
UV-Vis (λmax in nm) N/A500-550 (in a suitable solvent like DMF)

III. Synthesis of Imine Dyes

An alternative application of aminobenzoic acids is in the synthesis of imine dyes, which have shown promise in applications such as dye-sensitized solar cells (DSSCs). The synthesis is a straightforward condensation reaction.

Reaction Pathway for Imine Dye Synthesis

Imine_Dye_Synthesis A This compound C Condensation Reaction A->C B Aromatic Aldehyde (e.g., 4-(dimethylamino)benzaldehyde) B->C D Imine Dye C->D Methanol, Room Temp.

Caption: Synthesis of an imine dye via condensation of this compound with an aromatic aldehyde.

Experimental Protocol: Synthesis of an Imine Dye
  • Dissolution of Reactants: Dissolve this compound (10 mmol) in methanol (50 mL) in a round-bottom flask. In a separate flask, dissolve an equimolar amount of a suitable aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde, 10 mmol) in methanol (50 mL).

  • Reaction: Slowly add the aldehyde solution to the solution of this compound with stirring at room temperature.

  • Precipitation: Continue stirring for 1-2 hours. The imine dye product will often precipitate out of the solution.

  • Isolation: Collect the solid product by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials. Dry the product in a desiccator.

Quantitative Data for a Representative Imine Dye

The following data is for an imine dye synthesized from a generic aminobenzoic acid, which can be considered representative.[2]

ParameterValue
Yield 85-95%
Color Yellow to orange solid
Melting Point Varies with structure (e.g., 200-250°C)
Key IR Peaks (cm⁻¹) ~1615 (C=N, imine), ~1680 (C=O, acid)
UV-Vis (λmax in nm) 400-450 (in a suitable solvent)
DSSCs Efficiency (η) Can range from 0.038% to 0.615% depending on the specific dye structure[2]

IV. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Polyphosphoric acid is corrosive and reacts exothermically with water. Handle with extreme care.

  • High-boiling point solvents like NMP and sulfolane can be harmful. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

V. Conclusion

This compound is a valuable and versatile starting material for the synthesis of robust and colorful dyes. The protocols provided herein for the synthesis of quinacridone pigments and imine dyes offer a foundation for researchers to develop novel functional molecules for a wide array of applications, from high-performance materials to advanced biomedical imaging agents. Careful execution of these experimental procedures and thorough characterization of the resulting products are essential for successful outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Aminobenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-(2-Aminobenzoyl)benzoic acid, with a focus on improving reaction yield. The information is based on established synthetic protocols and addresses common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common modern method for synthesizing this compound derivatives?

A1: A highly effective and facile method is the base-promoted aerobic cascade reaction. This approach involves reacting substituted amides with a strong base like potassium tert-butoxide (KOtBu) in the presence of water and air.[1][2] This one-pot procedure is known for its atom economy and broad substrate scope.[2][3]

Q2: Why is this reaction considered a "cascade" reaction?

A2: It is termed a cascade reaction because multiple chemical bonds (six in total) are sequentially formed in a single pot without isolating intermediates.[2][3] This simplifies the synthetic process and can improve overall efficiency.

Q3: What is the role of air in this synthesis?

A3: The reaction is an aerobic process, meaning it utilizes oxygen from the air as an oxidant at certain stages of the cascade. Running the reaction under an inert atmosphere will likely inhibit the desired transformation and lead to low or no product yield.

Q4: Can I use a different base instead of potassium tert-butoxide (KOtBu)?

A4: The choice of base is critical. KOtBu is a strong, non-nucleophilic base that is effective in promoting the necessary reaction steps. While other strong bases might be explored, their efficacy would need to be optimized. Weaker bases are unlikely to be effective.

Q5: Is column chromatography always necessary for purification?

A5: In most reported cases, purification by silica gel chromatography is required to isolate the pure this compound product from byproducts and unreacted starting materials.[2] The specific solvent system for chromatography may vary depending on the substituents of the target molecule.

Troubleshooting Guide

Low or No Product Yield

Q: I am observing very low or no yield of my desired product. What are the potential causes?

A: Several factors could contribute to low or no product formation. Consider the following troubleshooting steps:

  • Reagent Quality:

    • Base (KOtBu): Potassium tert-butoxide is highly hygroscopic. If it has been improperly stored, it may be partially hydrolyzed and less effective. Use a fresh, unopened bottle or a properly stored batch of KOtBu.

    • Solvent (DMSO): Ensure the use of anhydrous DMSO. While the reaction protocol adds water, starting with wet DMSO can alter the reaction conditions unpredictably.

  • Reaction Atmosphere:

    • The protocol explicitly states the reaction is run "under air".[2] Ensure the reaction vessel is not sealed in a way that would create an anaerobic (oxygen-free) environment. A reflux condenser open to the air is typically sufficient.

  • Temperature Control:

    • The reaction is generally heated to 100 °C.[2] Inconsistent or incorrect temperature can significantly impact the reaction rate and yield. Verify the temperature of your oil bath or heating mantle with an external thermometer.

  • Starting Material Integrity:

    • Confirm the purity and identity of your starting amide. Impurities in the starting material can interfere with the reaction.

A logical approach to troubleshooting low yield is outlined in the diagram below.

G start Low / No Yield Observed check_base Check KOtBu Quality (Fresh? Properly stored?) start->check_base check_atmosphere Verify Aerobic Conditions (Is the reaction open to air?) check_base->check_atmosphere check_temp Confirm Reaction Temperature (Is it consistently 100 °C?) check_atmosphere->check_temp check_sm Analyze Starting Material (Purity confirmed?) check_temp->check_sm rerun Rerun experiment with verified reagents and conditions check_sm->rerun

Caption: Troubleshooting workflow for low product yield.

Multiple Spots on TLC / Impure Product

Q: My TLC plate shows multiple spots, including what appears to be unreacted starting material and several unidentified byproducts. What could be wrong?

A: This is a common issue that can often be resolved by adjusting reaction time and conditions.

  • Incomplete Reaction:

    • If a significant amount of starting material remains, the reaction may not have gone to completion. The standard reported time is 4 hours, but this can be substrate-dependent.[2] Continue monitoring the reaction by TLC for a longer duration.

    • As mentioned previously, inactive base or incorrect temperature can also lead to an incomplete reaction.

  • Side Reactions/Degradation:

    • Prolonged heating or temperatures significantly above 100 °C can lead to the degradation of starting materials or products, resulting in multiple byproduct spots on the TLC.

    • The presence of impurities in the starting materials or solvent can also lead to unwanted side reactions.

  • Workup Issues:

    • Ensure the pH is sufficiently acidic (around pH 1-2) after adding 1 M HCl during the workup. Incomplete acidification can lead to the product remaining as a salt in the aqueous layer, reducing organic layer yield and potentially complicating purification.

Purification Challenges

Q: I'm having difficulty purifying my product using column chromatography. The compound is streaking or not separating well.

A: Purification of benzoic acid derivatives can sometimes be challenging.

  • Solvent System: The polarity of the eluent is crucial. The reported system is typically a mixture of Ethyl Acetate (EtOAc) and Petroleum Ether (PE).[2]

    • If the product is not moving from the baseline (low Rf), increase the polarity by increasing the proportion of EtOAc.

    • If the product is running too quickly (high Rf) and not separating from impurities, decrease the polarity by reducing the proportion of EtOAc.

    • Consider adding a small amount (0.5-1%) of acetic acid or formic acid to the eluent system. This can suppress the ionization of the carboxylic acid group on the silica gel, leading to sharper bands and reduced streaking.

  • Column Overloading: Loading too much crude material onto the column can result in poor separation. If you have a large amount of crude product, consider using a larger column or performing the purification in batches.

Experimental Protocols

General Protocol for the Synthesis of 2-(2-Aminobenzoyl)benzoic Acids

This protocol is adapted from the facile base-promoted aerobic cascade reaction method.[2]

Materials:

  • Substituted Amide (Startin g Material, 1 equiv)

  • Potassium tert-butoxide (KOtBu, 3 equiv)

  • Deionized Water (H₂O, 10 equiv)

  • Dimethyl sulfoxide (DMSO)

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • To a round-bottom flask, add the starting amide (0.25 mmol, 1 equiv), KOtBu (0.75 mmol, 3 equiv), and H₂O (2.5 mmol, 10 equiv).

  • Add DMSO (1 mL) to the flask.

  • Place the flask in a preheated oil bath at 100 °C and stir under an air atmosphere (e.g., with a reflux condenser open to the air).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.

  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Add 1 M HCl (1 mL) to quench the reaction, followed by ethyl acetate (10 mL).

  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x 15 mL).

  • Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by silica gel column chromatography (typically using an EtOAc/Petroleum Ether gradient) to afford the final product.

The general experimental workflow is visualized in the diagram below.

G cluster_0 Reaction Setup cluster_1 Workup & Extraction cluster_2 Purification a 1. Combine Amide, KOtBu, H₂O in DMSO b 2. Heat to 100 °C under Air a->b c 3. Monitor by TLC (approx. 4h) b->c d 4. Cool and Quench with 1M HCl c->d e 5. Extract with DCM or EtOAc d->e f 6. Wash with H₂O and Brine e->f g 7. Dry (Na₂SO₄) and Concentrate f->g h 8. Column Chromatography on Silica Gel g->h i Pure Product h->i

Caption: General experimental workflow for the synthesis.

Quantitative Data

The yields of various this compound derivatives can vary based on the substituents present on the aromatic rings. The following table summarizes reported yields for a selection of derivatives synthesized using the described protocol.[1]

Compound IDR Group on Amino Benzoyl RingYield (%)
2b 4-Methyl78%
2c 5-Methyl82%
2n Isopropyl88%
2p Benzyl87%
2q 2-Fluorobenzyl84%
2s 3-Methylbenzyl88%
2t 4-Methylbenzyl90%
2u 4-Methoxybenzyl72%
2v 4-Chlorobenzyl53%

Data sourced from Shen, J., et al. (2019). Organic Chemistry Frontiers.[1]

References

Overcoming solubility issues of 2-(2-Aminobenzoyl)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 2-(2-Aminobenzoyl)benzoic acid for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my chosen solvent?

A1: this compound possesses structural features that lead to poor solubility in many common solvents. Its two aromatic rings contribute to molecular stability and crystallinity, while the presence of both an acidic carboxylic acid group and a basic amino group makes it amphoteric. This means its net charge and polarity change significantly with pH. In neutral solutions, the molecule is often in its least soluble, zwitterionic or non-ionized form. Its relatively nonpolar nature also results in limited solubility in water.

Q2: What are the recommended organic solvents for this compound?

A2: While quantitative data is limited, solubility is generally higher in polar aprotic and polar protic organic solvents. Based on the behavior of similar compounds like benzoic acid and 2-benzoylbenzoic acid, solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and acetone are effective.[1][2] It is expected to have very low solubility in nonpolar solvents like toluene or alkanes.[3]

Q3: Can I improve solubility by adjusting the pH of my solution?

A3: Yes, adjusting the pH is one of the most effective methods for dissolving this compound.[4][5] Because it contains a carboxylic acid group, adding a base (e.g., sodium hydroxide, potassium carbonate, or an organic base like triethylamine) will deprotonate the acid, forming a highly soluble salt. This is the most common and recommended approach for aqueous or alcoholic solutions.

Q4: Is heating the mixture a viable option to increase solubility?

A4: Gently heating the solution can increase the rate of dissolution and the overall solubility of the compound in many organic solvents.[1] However, be cautious, as excessive heat can cause degradation. Always check the compound's stability at higher temperatures. If the compound precipitates upon cooling, it indicates a supersaturated solution was formed.

Q5: What is co-solvency and how can it help?

A5: Co-solvency involves using a mixture of solvents to enhance solubility.[6] For this compound, if it is poorly soluble in a primary solvent like water, adding a water-miscible organic co-solvent such as ethanol, propylene glycol, or acetone can significantly improve its solubility.[6][7] This technique works by reducing the polarity of the aqueous environment, making it more favorable for the organic solute.[7]

Solubility Data Summary

The following table provides a qualitative summary of the expected solubility of this compound in common laboratory solvents based on its chemical structure and data from analogous compounds.

Solvent NameSolvent TypeExpected SolubilityRationale & Notes
WaterPolar ProticVery Low / InsolubleThe nonpolar aromatic structure limits aqueous solubility.[1][2]
Ethanol / MethanolPolar ProticSolubleCan form hydrogen bonds and has a suitable polarity.[1][2] Solubility is enhanced in the presence of a base.
AcetonePolar AproticSolubleGood solvent for many organic acids.[1][2]
Dimethyl Sulfoxide (DMSO)Polar AproticFreely SolubleExcellent solvent for a wide range of poorly soluble compounds.
Dimethylformamide (DMF)Polar AproticFreely SolubleSimilar to DMSO, highly effective for dissolving complex organic molecules.
Dichloromethane (DCM)NonpolarSlightly SolubleMay have some solubility but is generally not a primary choice.
Toluene / HexanesNonpolarInsolubleThe compound is too polar to dissolve effectively in nonpolar hydrocarbon solvents.[3]

Troubleshooting Guide

Problem: The compound is not dissolving in an organic solvent (e.g., Ethanol, Acetone).

  • Solution 1: Reduce Particle Size. Ensure the compound is a fine powder. Grinding the solid with a mortar and pestle increases the surface area, which can improve the rate of dissolution.[6][8]

  • Solution 2: Apply Gentle Heat. Warm the mixture in a water bath while stirring. Monitor the temperature to avoid solvent evaporation or compound degradation.

  • Solution 3: Use a Stronger Solvent. If solubility is still low, switch to a more powerful polar aprotic solvent like DMSO or DMF.

Problem: The compound needs to be dissolved in an aqueous or alcoholic solution for a reaction.

  • Solution 1: Adjust pH with a Base. This is the most effective method. Add a suitable base (e.g., 1M NaOH, Na2CO3) dropwise to your aqueous or alcoholic suspension until the solid dissolves. The formation of the carboxylate salt dramatically increases aqueous solubility.[4] See Protocol 2 for a detailed procedure.

Problem: The compound dissolves upon heating but precipitates when cooled to room temperature.

  • Solution 1: Use a Co-Solvent System. The precipitation indicates that the solvent cannot maintain the compound in solution at lower temperatures. Prepare a solvent mixture (co-solvent) from the start. For example, instead of pure ethanol, try a mixture of ethanol and DMF.

  • Solution 2: Maintain Elevated Temperature. If the experimental procedure allows, maintain the solution at the elevated temperature at which the compound remains dissolved.

Experimental Protocols

Protocol 1: Standard Dissolution in an Organic Solvent
  • Weigh the required amount of this compound solid.

  • Transfer the solid to an appropriate flask.

  • Add a small volume of the chosen organic solvent (e.g., DMSO, DMF, or Ethanol).

  • Stir the mixture vigorously using a magnetic stirrer at room temperature.

  • Continue adding the solvent in portions until the desired concentration is reached or the solid is fully dissolved.

  • If dissolution is slow, gently warm the mixture (e.g., to 40-50°C) with continuous stirring.

Protocol 2: pH-Mediated Solubilization via Salt Formation
  • Suspend the weighed this compound in the primary solvent (e.g., water, ethanol, or a water/ethanol mixture).

  • While stirring, add a 1 M solution of a base (e.g., NaOH) dropwise.

  • Observe the mixture. The solid should begin to dissolve as the pH increases and the carboxylate salt is formed.

  • Continue adding the base until all the solid has dissolved, resulting in a clear solution. Avoid adding a large excess of base.

  • The resulting solution contains the sodium salt of the compound, which is significantly more soluble than the free acid form.[4]

Protocol 3: Dissolution Using a Co-Solvent System
  • Determine an appropriate co-solvent system (e.g., Water/Ethanol, Ethanol/DMF).

  • In a flask, add the weighed this compound.

  • Add the stronger solvent (e.g., DMF) first, in a volume just sufficient to dissolve the compound.

  • Once a concentrated solution is formed, slowly add the weaker solvent (e.g., Ethanol) while stirring vigorously to reach the final desired volume and concentration. This method helps prevent the compound from precipitating.[7]

Visual Guides

G start Initial Dissolution Attempt Fails check_solvent Is the solvent appropriate? (e.g., DMSO, DMF, Alcohol) start->check_solvent change_solvent Switch to a stronger polar aprotic solvent (e.g., DMSO, DMF) check_solvent->change_solvent No heat Apply Gentle Heat (40-50°C) with Stirring check_solvent->heat  Yes change_solvent->heat check_heat Does it dissolve? heat->check_heat add_cosolvent Use a Co-Solvent System (e.g., add DMF to Ethanol) check_heat->add_cosolvent No, or precipitates when cooled success Dissolution Successful check_heat->success Yes check_cosolvent Does it dissolve? add_cosolvent->check_cosolvent adjust_ph Adjust pH with Base (e.g., NaOH, Et3N) to form a soluble salt check_cosolvent->adjust_ph No check_cosolvent->success Yes adjust_ph->success  Dissolves fail Consider Advanced Methods (e.g., Complexation) adjust_ph->fail  No Effect

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_0 Low pH / Neutral Conditions cluster_1 High pH / Basic Conditions neutral_mol insoluble Poorly Soluble in Aqueous Media neutral_mol->insoluble neutral_label This compound (Non-ionized form) basic_mol soluble Highly Soluble in Aqueous Media basic_mol->soluble basic_label 2-(2-Aminobenzoyl)benzoate Salt (Anionic form) base + Base (e.g., NaOH) - H₂O insoluble->base base->soluble

Caption: Effect of pH on the structure and solubility of the compound.

References

Technical Support Center: Synthesis of Acridone from N-Phenylanthranilic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of acridone via the intramolecular cyclization of N-phenylanthranilic acid. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final acridone yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in this reaction are a frequent issue, often stemming from several factors:

  • Incomplete Reaction: The cyclization of N-phenylanthranilic acid, especially using traditional methods with sulfuric or polyphosphoric acid, can be slow and may not proceed to completion.[1][2]

    • Troubleshooting:

      • Increase Reaction Time/Temperature: Ensure the reaction is heated for the recommended duration (e.g., 4-6 hours at 100°C for the H₂SO₄ method).[1][2] Monitor the reaction using Thin Layer Chromatography (TLC) to track the consumption of the starting material.

      • Ensure Anhydrous Conditions: Water can interfere with the efficiency of dehydrating agents like concentrated H₂SO₄ and PPA. Use oven-dried glassware and high-purity reagents.[3][4]

  • Purity of Starting Material: The purity of the N-phenylanthranilic acid is critical. Impurities can inhibit the reaction or lead to side products, reducing the overall yield.[2][5]

    • Troubleshooting:

      • Recrystallize the N-phenylanthranilic acid from aqueous ethanol or acetic acid before use, especially if it is colored.[2][6] A pure starting material should be a nearly white product.[2]

  • Substrate Decomposition: Harsh acidic conditions and high temperatures can cause the starting material or the acridone product to degrade.[7]

    • Troubleshooting:

      • Consider using milder, modern catalytic systems such as Fe(OTf)₂/DCME or BF₃·Et₂O, which operate at lower temperatures and can produce excellent yields.[1][8]

  • Mechanical Loss During Workup: Product can be lost during transfers, filtration, and purification steps.[3]

    • Troubleshooting:

      • When precipitating the product by pouring the acid mixture into water, do so slowly down the side of the beaker to prevent spattering.[2][6]

      • Ensure all vessels are rinsed thoroughly with the appropriate solvents to transfer all material.

      • Acidification of the sodium carbonate wash solution will often precipitate a small amount of unreacted N-phenylanthranilic acid, which should not be confused with product loss.[2]

Q2: My acridone product is not the expected yellow color; instead, it is dark green, blue, or even black. What is the cause and how can it be purified?

A2: The discoloration of the final product is almost always due to impurities in the starting N-phenylanthranilic acid.[2]

  • Cause: If the N-phenylanthranilic acid used in the cyclization is colored, it will likely produce a discolored acridone product (e.g., a greenish acridone).[2] The use of unpurified starting material can result in a blue to black acid, which is difficult to decolorize later.[2]

  • Troubleshooting and Purification:

    • Purify the Starting Material: The most effective solution is to purify the N-phenylanthranilic acid before the cyclization reaction. This can be done by dissolving the crude acid in a sodium carbonate solution, treating it with decolorizing carbon, filtering, and re-precipitating the acid with HCl.[2][6]

    • Purify the Crude Acridone:

      • The crude, colored acridone should first be boiled with a sodium carbonate solution to remove any remaining acidic impurities, including unreacted N-phenylanthranilic acid.[2][6]

      • After filtration and washing, the acridone can be recrystallized from a high-boiling solvent like glacial acetic acid or isoamyl alcohol to yield the pure, yellow product.[2][6]

Q3: How can I confirm the reaction has gone to completion, and what is the best way to remove unreacted N-phenylanthranilic acid from my product?

A3: Monitoring the reaction and performing a basic wash during workup are key.

  • Monitoring the Reaction: The most reliable way to track the reaction's progress is by using Thin Layer Chromatography (TLC). Spot the reaction mixture alongside a spot of the pure N-phenylanthranilic acid starting material. The reaction is complete when the starting material spot has disappeared.

  • Removing Unreacted Acid: N-phenylanthranilic acid is acidic due to its carboxylic acid group, while acridone is not. This difference in acidity is exploited for purification.

    • Protocol: During the workup, after precipitating the crude product from the acid/water mixture, boil the solid in an aqueous solution of sodium carbonate (Na₂CO₃).[2][6] The acidic N-phenylanthranilic acid will react to form a water-soluble sodium salt and dissolve, while the neutral acridone will remain as a solid. Filter the hot mixture to isolate the purified acridone.[2][6] You can confirm the presence of unreacted starting material by acidifying the filtrate, which will re-precipitate the N-phenylanthranilic acid.[2]

Q4: Are there alternatives to the harsh conditions of concentrated sulfuric acid or PPA for the cyclization?

A4: Yes, several modern methods have been developed that proceed under milder conditions, tolerate a wider range of functional groups, and often provide higher yields.

  • Iron(II) Triflate/DCME System: A cooperative catalytic system using Fe(OTf)₂ and dichloromethyl methyl ether (DCME) in dichloromethane (DCM) allows the reaction to proceed at room temperature in just a few hours with excellent yields. This method has a broad substrate scope and high atom economy.[1]

  • Boron Trifluoride Etherate (BF₃·Et₂O): This Lewis acid can promote the intramolecular acylation under solvent-free, microwave-assisted conditions. The reaction is rapid (often complete in minutes) and efficient.[8]

  • Eaton's Reagent (P₂O₅ in CH₃SO₃H): While still a strong acidic medium, Eaton's reagent can be more effective than PPA for certain substrates and may offer higher yields.[1]

Quantitative Data: Comparison of Cyclization Methods

The efficiency of acridone synthesis is highly dependent on the chosen method. The table below summarizes yields for the conversion of N-phenylanthranilic acid to 10H-acridone using various reagents.

EntryReaction ConditionsTime (h)Yield (%)Reference
1Concentrated H₂SO₄, 100 °C4–655–60[1]
2Polyphosphoric acid (PPA) (excess), 130-140 °C280[1]
3Eaton's Reagent (1:10 P₂O₅/MeSO₃H)0.592[1]
4BF₃·Et₂O (excess), 80 °C280[1]
5Fe(OTf)₂ (4 mol%), DCME (1 equiv), DCM, rt398[1]

Data sourced from a comparative analysis of methods for 10H-acridone synthesis.[1]

Experimental Protocols

Protocol 1: Classical Synthesis using Concentrated Sulfuric Acid

This protocol is adapted from Organic Syntheses.[2]

  • Reaction Setup: In a 500 mL flask, dissolve 42.7 g (0.2 mole) of purified N-phenylanthranilic acid in 100 mL of concentrated sulfuric acid (sp. gr. 1.84).

  • Heating: Heat the solution on a boiling water bath (approx. 100 °C) for four hours.

  • Precipitation: Pour the hot acid solution slowly and carefully down the wall of a beaker containing 1 L of boiling water. This minimizes spattering.

  • Isolation: Boil the resulting yellow precipitate for five minutes and then filter the hot mixture.

  • Purification (Acid Removal): Transfer the moist solid to a beaker containing a solution of 30 g of sodium carbonate in 400 mL of water. Boil this mixture for five minutes.

  • Final Isolation: Collect the solid product by suction filtration, wash it thoroughly with water, and allow it to air-dry. The yield of crude acridone is typically 35.5–37.5 g.

  • Recrystallization (Optional): For higher purity, recrystallize the crude acridone from glacial acetic acid.

Protocol 2: Modern Iron-Catalyzed Synthesis

This protocol is based on a mild and efficient method reported by Steingruber, H. S., et al.[1]

  • Reaction Setup: To an oven-dried flask under an argon atmosphere, add N-phenylanthranilic acid (1 mmol), iron(II) triflate [Fe(OTf)₂] (0.04 mmol, 4 mol%), and anhydrous dichloromethane (DCM) (10 mL).

  • Reagent Addition: Add dichloromethyl methyl ether (DCME) (1 mmol, 1 equiv) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction by TLC.

  • Workup (Quenching): Upon completion, add water to the reaction mixture.

  • Extraction: Extract the product with DCM (3 x 20 mL).

  • Washing: Wash the combined organic layers with a saturated aqueous solution of NaHCO₃.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the final product (typical yields are very high, often >95%).[1]

Visualizations

Workflow General Workflow for Acridone Synthesis & Purification cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_product Final Product Start N-Phenylanthranilic Acid Cyclization Intramolecular Cyclization (e.g., H₂SO₄ or Fe(OTf)₂) Start->Cyclization Precipitation Precipitate in H₂O Cyclization->Precipitation Reaction Mixture Base_Wash Boil with Na₂CO₃ Solution Precipitation->Base_Wash Crude Solid Filter Filter & Wash with H₂O Base_Wash->Filter Drying Dry Crude Product Filter->Drying Recrystallize Recrystallize (Optional) Drying->Recrystallize End Pure Acridone Drying->End If sufficiently pure Recrystallize->End Troubleshooting Troubleshooting Guide: Low Acridone Yield LowYield Problem: Low Yield Cause1 Incomplete Reaction LowYield->Cause1 Cause2 Impure Starting Material LowYield->Cause2 Cause3 Product Decomposition LowYield->Cause3 Cause4 Mechanical Loss LowYield->Cause4 Sol1a Increase Time / Temp Cause1->Sol1a Solution Sol1b Monitor by TLC Cause1->Sol1b Solution Sol2a Recrystallize N-Phenyl- anthranilic Acid Cause2->Sol2a Solution Sol2b Use Decolorizing Carbon Cause2->Sol2b Solution Sol3a Use Milder Conditions (e.g., Fe(OTf)₂ catalyst) Cause3->Sol3a Solution Sol4a Careful Transfers & Rinsing of Glassware Cause4->Sol4a Solution

References

Optimizing reaction conditions for fluorescent labeling with 2-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 2-aminobenzoic acid (2-AA), also known as anthranilic acid, for fluorescent labeling.

Troubleshooting Guide

This guide addresses common issues encountered during the fluorescent labeling of glycans and other molecules with 2-aminobenzoic acid.

Problem Possible Causes Solutions
Low or No Fluorescent Signal Incomplete solubilization of the glycan sample.Ensure the glycan sample is completely dissolved in the labeling mixture before incubation. Vortexing the sample 30 minutes into the incubation can aid solubilization.[1][2]
Incorrect incubation temperature.Verify that the heating block or oven is accurately calibrated to 65°C and that this temperature is maintained throughout the incubation period.[1][2]
Degradation of the labeling reagent.The prepared labeling solution is stable for about one hour. Use it immediately after preparation for optimal results.[2][3]
Presence of interfering substances.Ensure that the glycan samples are purified to remove proteins, peptides, salts, and detergents before labeling.[1][3]
Insufficient amount of starting material.For mixed pools of glycans, the optimal sample size is between 100 pmol and 50 nmol. For a single purified glycan, as little as 5 pmol can be detected.[3]
High Background Fluorescence Presence of aldehyde-containing contaminants.Thoroughly clean up the glycan sample before the labeling reaction to remove any contaminants that can react with the 2-AA dye.[2][3]
Excess labeling reagent not removed.After the labeling reaction, use a recommended cleanup procedure, such as GlycoClean S Cartridges, to remove excess 2-AA and other reagents.[1][3]
Desialylation of Glycans Exposure to acidic conditions at elevated temperatures.Avoid prolonged exposure of samples to low pH and high temperatures. The reductive amination process should be carried out under essentially anhydrous conditions to minimize sialic acid loss.[2][3][4][5]
Incubation temperature is too high.Do not exceed the recommended incubation temperature of 65°C.[2][3]
Poor Reproducibility Inconsistent reaction conditions.Ensure all reaction parameters, including temperature, incubation time, and reagent concentrations, are kept consistent between experiments.
Moisture in the reaction.Excess moisture can negatively impact labeling efficiency and stability. Ensure samples are completely dry before adding the labeling reagent.[3] Use a dry environment for all procedures involving the labeling reagents.[5]

Frequently Asked Questions (FAQs)

Q1: What is 2-aminobenzoic acid (2-AA) and why is it used for fluorescent labeling?

A1: 2-aminobenzoic acid, also known as anthranilic acid, is a fluorescent compound used to tag molecules, particularly glycans, for sensitive detection in various analytical techniques like HPLC, CE, and mass spectrometry.[3] It reacts with the free reducing terminus of a glycan in a process called reductive amination to form a stable, fluorescently labeled product.[6][7] This labeling allows for the quantitative analysis of glycans at picomolar concentrations.[3]

Q2: What are the optimal reaction conditions for labeling with 2-AA?

A2: Optimal conditions for 2-AA labeling have been experimentally defined to ensure high efficiency and minimal degradation of the sample.[4] A summary of these conditions is provided in the table below.

Parameter Optimal Condition Notes
Temperature 65°CHigher temperatures can lead to desialylation of glycans.[2][3]
Incubation Time 2 - 3 hoursIncubation can be extended up to 4 hours without significant changes in the outcome.[8]
Solvent Dimethyl sulfoxide (DMSO) and acetic acidA common mixture is 30% (v/v) glacial acetic acid in DMSO.[6]
Reducing Agent Sodium cyanoborohydride or 2-picoline borane2-picoline borane is a less toxic alternative to sodium cyanoborohydride.[8]
2-AA Concentration ≥ 0.25 MA concentration of 0.25 M or greater is recommended for the labeling agent.[6]
Reductant Concentration > 1 MA reductant concentration of more than 1 M is required.[6]

Q3: How should I prepare my glycan samples before labeling?

A3: It is crucial to purify your glycan samples to remove any substances that could interfere with the labeling reaction. This includes proteins, peptides, salts, and detergents.[1][3] Samples should also be completely dried before adding the labeling reagent, as excess moisture can negatively affect the reaction.[3] Centrifugal evaporation is a recommended method for drying.[3]

Q4: How do I remove the excess 2-AA after the labeling reaction?

A4: After the incubation, it is necessary to remove the excess labeling reagent to avoid interference in downstream analysis. Solid-phase extraction (SPE) methods, such as using GlycoClean S Cartridges, are commonly used for this purpose.[1][3]

Q5: What are the excitation and emission wavelengths for 2-AA?

A5: The 2-AA reagent has a broad excitation range from 250-375 nm, with a peak excitation at 315 nm. The emission range is 275-800 nm, with a peak emission at 400 nm.[3]

Q6: How should I store the 2-AA reagent and the labeled glycans?

A6: The 2-AA reagent is light-sensitive and should be stored in the dark.[2][3] Labeled glycans should be stored at -20°C in the dark to maintain stability.[2][3]

Experimental Protocol: Fluorescent Labeling of Glycans with 2-Aminobenzoic Acid

This protocol outlines the key steps for labeling purified glycan samples with 2-AA.

Materials:

  • Purified, dried glycan samples

  • 2-Aminobenzoic Acid (2-AA)

  • Dimethyl sulfoxide (DMSO)

  • Glacial Acetic Acid

  • Reducing Agent (e.g., Sodium Cyanoborohydride or 2-Picoline Borane)

  • Reaction vials (e.g., microtubes)

  • Heating block or oven set to 65°C

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Ensure glycan samples are free from contaminants like proteins, salts, and detergents.

    • Transfer the purified glycan sample to a reaction vial and dry it completely, preferably using a centrifugal evaporator.[3]

  • Preparation of Labeling Reagent (prepare fresh before use):

    • Prepare a DMSO/acetic acid mixture. For example, add 150 µL of glacial acetic acid to a vial of DMSO and mix well.[8]

    • Dissolve the 2-AA dye in the DMSO/acetic acid mixture.

    • Add the dissolved dye to a vial of the reducing agent and mix until the reductant is completely dissolved. This is your final labeling reagent.[8] If the reductant is difficult to dissolve, the vial can be gently warmed at 65°C for up to three minutes.[1]

  • Labeling Reaction:

    • Add the freshly prepared labeling reagent to each dried glycan sample.

    • Cap the vials tightly and mix thoroughly to ensure the sample is completely dissolved.

    • Briefly centrifuge the vials to collect the contents at the bottom.

    • Incubate the reaction vials at 65°C for 2 to 3 hours.[8] It is recommended to vortex the samples 30 minutes into the incubation to ensure complete solubilization.[1]

  • Post-incubation:

    • After incubation, remove the samples from the heat and allow them to cool to room temperature.

    • Briefly centrifuge the vials.

  • Cleanup:

    • Remove excess labeling reagent using a suitable cleanup method, such as solid-phase extraction with GlycoClean S Cartridges, following the manufacturer's protocol.[1][3]

  • Storage:

    • Store the labeled glycans at -20°C in the dark until analysis.[2][3]

Visualized Workflow and Relationships

Fluorescent_Labeling_Workflow cluster_prep Sample Preparation cluster_labeling Labeling Reaction cluster_post_labeling Post-Labeling Glycan_Purification Glycan Purification Drying Drying Glycan_Purification->Drying Remove contaminants Prepare_Reagent Prepare Labeling Reagent Add_Reagent Add Reagent to Sample Drying->Add_Reagent Prepare_Reagent->Add_Reagent Incubation Incubate at 65°C Add_Reagent->Incubation Cleanup Cleanup (Remove Excess Dye) Incubation->Cleanup Analysis Analysis (HPLC, CE, MS) Cleanup->Analysis

Caption: Workflow for 2-aminobenzoic acid fluorescent labeling.

Troubleshooting_Logic Start Start Troubleshooting Problem Identify Problem Start->Problem Low_Signal Low/No Signal Problem->Low_Signal e.g. High_Background High Background Problem->High_Background e.g. Desialylation Desialylation Problem->Desialylation e.g. Cause_Low_Signal Check: - Sample Solubilization - Incubation Temp. - Reagent Age - Contaminants Low_Signal->Cause_Low_Signal Cause_High_Background Check: - Sample Purity - Cleanup Efficiency High_Background->Cause_High_Background Cause_Desialylation Check: - Incubation Temp. - pH Conditions Desialylation->Cause_Desialylation Solution Implement Solution Cause_Low_Signal->Solution Cause_High_Background->Solution Cause_Desialylation->Solution

Caption: Logic diagram for troubleshooting labeling issues.

References

Preventing degradation of 2-(2-Aminobenzoyl)benzoic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-(2-Aminobenzoyl)benzoic acid during storage. The information is presented through troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure the stability and integrity of the compound in your experiments.

Troubleshooting Guide

Encountering issues with the stability of this compound can compromise experimental results. This guide provides solutions to common problems observed during its storage and handling.

Problem Potential Cause Recommended Solution
Discoloration (Yellowing/Browning) Oxidation or photodegradation.Store the compound in an inert atmosphere (e.g., under argon or nitrogen) and protect from light by using amber vials or storing in a dark place.
Change in Physical State (Clumping) Hygroscopic nature, moisture absorption.Store in a desiccator with a suitable desiccant. Ensure the container is tightly sealed.
Appearance of New Peaks in HPLC/TLC Chemical degradation (hydrolysis, oxidation, etc.).Review storage conditions. Perform a forced degradation study to identify potential degradants and establish appropriate storage parameters.
Decreased Purity/Assay Value Long-term degradation under suboptimal conditions.Re-evaluate storage temperature. For long-term storage, consider temperatures at or below -20°C.
Poor Solubility Formation of less soluble degradation products.Confirm the identity and purity of the material. If degradation is suspected, purify the compound before use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For short-term storage, keep the compound in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, it is recommended to store it under an inert atmosphere (argon or nitrogen) at -20°C or lower to minimize degradation.

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure, the primary degradation pathways are likely to be hydrolysis of the amide bond, decarboxylation at elevated temperatures, oxidation of the amino group, and photodegradation due to its benzophenone-like structure.

Q3: How can I monitor the stability of my stored this compound?

A3: Regular purity checks using stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) are recommended. A change in the chromatographic profile, such as the appearance of new peaks or a decrease in the main peak area, can indicate degradation.

Q4: What are the likely degradation products of this compound?

A4: Potential degradation products include anthranilic acid and benzoic acid (from hydrolysis), 2-aminobenzophenone (from decarboxylation), and various oxidized and photodegraded derivatives.

Q5: Is this compound sensitive to light?

A5: Yes, compounds containing a benzophenone moiety are often susceptible to photodegradation. It is crucial to protect this compound from light, especially UV radiation, by storing it in amber-colored containers or in the dark.

Quantitative Data on Stability

While specific kinetic data for the degradation of this compound is not extensively published, the following table provides a summary of expected stability under various stress conditions based on data from structurally related compounds and general chemical principles. This data should be used as a guideline for designing stability studies.

Stress Condition Parameter Expected Outcome for this compound Reference/Basis
Hydrolysis pH 2 (acidic)Significant degradation expected.Amide bonds are susceptible to acid-catalyzed hydrolysis.
pH 7 (neutral)Minimal degradation expected at room temperature.Amide bonds are generally more stable at neutral pH.
pH 10 (basic)Moderate degradation expected.Amide bonds can undergo base-catalyzed hydrolysis.
Oxidation 3% H₂O₂Significant degradation expected.The amino group is susceptible to oxidation.
Thermal 60°C (solid state)Minimal to moderate degradation over time.Thermal stability of aminobenzoic acids can vary.
>150°C (solid state)Significant degradation, likely including decarboxylation.[1]Studies on aminobenzoic acids show decarboxylation at elevated temperatures.[1]
Photostability ICH Q1B conditionsSignificant degradation expected.Benzophenone-like structures are known to be photolabile.

Experimental Protocols

Stability-Indicating HPLC Method

This method is adapted from established methods for related benzophenone and aminobenzoic acid derivatives and is designed to separate the parent compound from its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program:

      • 0-5 min: 90% A, 10% B

      • 5-25 min: Linear gradient to 30% A, 70% B

      • 25-30 min: Hold at 30% A, 70% B

      • 30-32 min: Linear gradient back to 90% A, 10% B

      • 32-40 min: Re-equilibration at 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 350 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Sample Preparation:

  • Prepare a stock solution of this compound in a mixture of acetonitrile and water (1:1 v/v) at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase starting condition (90% A, 10% B).

3. Forced Degradation Study Protocol:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 M NaOH and dilute to the final concentration.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 1 M HCl and dilute to the final concentration.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to the final concentration.

  • Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 105°C for 48 hours. Prepare a solution of the stressed solid for analysis.

  • Photodegradation (Solution): Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

Thin-Layer Chromatography (TLC) Method

This TLC method can be used for rapid purity checks and monitoring of degradation.

1. TLC Plate: Silica gel 60 F₂₅₄ plates.

2. Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (5:4:1, v/v/v).

3. Sample Application: Spot a small amount of the sample solution (prepared as for HPLC) onto the TLC plate.

4. Development: Develop the plate in a saturated TLC chamber until the solvent front reaches approximately 1 cm from the top of the plate.

5. Visualization:

  • Examine the plate under UV light at 254 nm and 366 nm.

  • Stain with a suitable visualizing agent, such as potassium permanganate or iodine vapor, to detect non-UV active degradation products.

6. Interpretation: The appearance of new spots or a significant decrease in the intensity of the main spot indicates degradation. The retention factor (Rf) of the main spot should be compared to a reference standard.

Visualizations

The following diagrams illustrate key concepts related to the degradation and analysis of this compound.

DegradationPathways main This compound hydrolysis Hydrolysis (Acid/Base) main->hydrolysis oxidation Oxidation (e.g., H2O2) main->oxidation thermal Thermal Stress (Heat) main->thermal photo Photodegradation (UV/Vis Light) main->photo prod_hydro Anthranilic Acid + Benzoic Acid hydrolysis->prod_hydro prod_ox Oxidized Derivatives oxidation->prod_ox prod_therm 2-Aminobenzophenone (Decarboxylation) thermal->prod_therm prod_photo Photodegradation Products photo->prod_photo

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base ox Oxidation stock->ox therm Thermal stock->therm photo Photolysis stock->photo tlc TLC Analysis stock->tlc hplc HPLC Analysis acid->hplc base->hplc ox->hplc therm->hplc photo->hplc interpret Identify Degradants & Assess Stability hplc->interpret tlc->interpret

Caption: Workflow for stability testing of this compound.

TroubleshootingTree start Degradation Suspected? discolor Discoloration? start->discolor Yes no_issue No Apparent Issue start->no_issue No new_peaks New Peaks in Chromatography? discolor->new_peaks No protect_light Action: Protect from Light & Use Inert Atmosphere discolor->protect_light Yes check_storage Action: Verify Storage Conditions (Temp, Humidity) new_peaks->check_storage Yes new_peaks->no_issue No forced_deg Action: Perform Forced Degradation Study check_storage->forced_deg

Caption: Troubleshooting decision tree for suspected degradation.

References

Technical Support Center: Troubleshooting Low Fluorescence Signal in 2-AA Labeled Glycans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the 2-aminobenzoic acid (2-AA) labeling of glycans. This resource offers detailed experimental protocols, quantitative data comparisons, and visual workflows to help diagnose and resolve issues leading to low fluorescence signals.

Troubleshooting Guide & FAQs

This section addresses common problems that can result in a weak or absent fluorescence signal during 2-AA glycan labeling experiments.

Q1: Why is my fluorescence signal weak or non-existent after 2-AA labeling?

A weak or absent fluorescence signal can stem from several factors throughout the experimental workflow, from initial sample preparation to the final labeling reaction. The most common culprits are inefficient labeling, loss of sample, or issues with the reagents themselves. A systematic check of each step is crucial for identifying the problem.

Possible Causes and Solutions:

  • Inefficient Labeling Reaction:

    • Suboptimal Temperature: The incubation temperature is critical for efficient labeling. The optimal temperature for the reductive amination reaction with 2-AA is 65°C.[1][2] Significantly lower temperatures will decrease the reaction rate, while higher temperatures can lead to desialylation of the glycans.[3]

    • Incorrect Incubation Time: The recommended incubation time is typically 2 to 3 hours.[1][2][4] Shorter times may result in incomplete labeling, while excessively long incubations do not significantly increase the yield and may promote glycan degradation.[4]

    • Improper Reagent Concentration: The concentration of the 2-AA label and the reducing agent are key. A 2-AA concentration of 0.25 M or greater and a reducing agent concentration of more than 1 M are recommended for optimal results.[1][2]

    • Degraded Labeling Reagent: The prepared labeling solution containing 2-AA and the reducing agent can degrade over time. It is best to use it within an hour of preparation for optimal results.

    • Presence of Water: Excess moisture in the dried glycan sample can negatively impact the labeling reaction. Ensure samples are completely dry before adding the labeling reagent.

  • Sample-Related Issues:

    • Low Glycan Concentration: The starting amount of glycans may be insufficient. For a pool of mixed glycans, a starting amount of 100 picomoles to 50 nanomoles is recommended. For a single purified glycan, as little as 5 picomoles can be detected.[5]

    • Sample Contamination: The presence of proteins, peptides, salts, or detergents in the glycan sample can interfere with the labeling reaction.[3] It is crucial to purify the glycans before labeling.

    • Absence of a Free Reducing Terminus: The 2-AA label attaches to the aldehyde group of the open-ring form of the glycan at its reducing end. If this end is modified or absent (e.g., in glycopeptides or previously labeled glycans), the labeling reaction cannot occur.[3]

  • Post-Labeling Issues:

    • Loss of Labeled Glycans During Cleanup: The purification step to remove excess dye can lead to sample loss if not performed correctly.

To systematically troubleshoot this issue, you can use the following decision tree:

G cluster_labeling Labeling Efficiency cluster_sample Sample Integrity & Quantity cluster_cleanup Post-Labeling Cleanup start Low or No Fluorescence Signal check_labeling Check Labeling Efficiency start->check_labeling check_sample Check Sample Integrity & Quantity start->check_sample check_cleanup Check Post-Labeling Cleanup start->check_cleanup temp Incubation Temperature (Optimal: 65°C) check_labeling->temp time Incubation Time (Optimal: 2-3 hours) check_labeling->time reagents Reagent Concentration & Freshness check_labeling->reagents moisture Sample Dryness check_labeling->moisture concentration Sufficient Glycan Amount? check_sample->concentration purity Sample Purity (Free of contaminants?) check_sample->purity reducing_end Free Reducing Terminus? check_sample->reducing_end spe_protocol SPE Protocol Followed Correctly? check_cleanup->spe_protocol sample_loss Potential for Sample Loss? check_cleanup->sample_loss

Troubleshooting decision tree for low fluorescence signal.
Q2: How can I be sure that my glycan sample is pure enough for labeling?

Contaminants such as proteins, salts, and detergents can significantly hinder the 2-AA labeling reaction. Proper purification of the released glycans is a critical step. Solid-Phase Extraction (SPE) using a Hydrophilic Interaction Liquid Chromatography (HILIC) stationary phase is a commonly used and effective method for this purpose.[3] This method retains the hydrophilic glycans while allowing more hydrophobic contaminants and salts to be washed away.

Q3: My sialylated glycans seem to have a lower signal. What could be the cause?

Loss of sialic acid residues (desialylation) can occur under acidic conditions or at temperatures higher than 65°C.[3] This will result in a lower fluorescence signal for the affected glycan species and a shift in their elution profile during chromatographic analysis. To minimize desialylation, it is important to:

  • Avoid exposure of samples to acidic conditions for extended periods.

  • Strictly control the incubation temperature during labeling, not exceeding 65°C.[3]

  • Minimize the time between the completion of the labeling reaction and the analysis.

Q4: I see a high background fluorescence in my chromatogram. What is the reason?

High background fluorescence can be caused by the presence of contaminants that also possess an aldehyde group, which can react with the 2-AA dye. Thorough sample cleanup before the labeling step is essential to remove such interfering substances.

Data Presentation

Table 1: Comparison of Common Fluorescent Labels for N-Glycans

This table provides a comparison of the relative fluorescence and mass spectrometry signal intensities of commonly used fluorescent labels for N-glycans. The data is normalized to the signal of 2-AB.

Fluorescent LabelRelative Fluorescence Intensity (vs. 2-AB)Relative MS Signal Intensity (vs. 2-AB)
2-Aminobenzamide (2-AB) 11
2-Aminobenzoic Acid (2-AA) Lower than Procainamide and InstantPC[6]Lower than Procainamide and InstantPC[6]
Procainamide (ProA) ~15~2
RapiFluor-MS (RF-MS) ~4~68
InstantPC Brightest Fluorescence Signal[6]Highest MS Signal[6]

Note: The relative intensities can vary depending on the specific glycan structure and the analytical instrumentation used.[7]

Table 2: Recommended Reaction Conditions for 2-AA Labeling

This table summarizes the optimal conditions for the reductive amination of glycans with 2-AA.

ParameterRecommended ConditionReference
2-AA Concentration ≥ 0.25 M[1][2]
Reducing Agent (NaCNBH₃) Concentration > 1 M[1][2]
Solvent Dimethyl sulfoxide (DMSO) with ~30% (v/v) glacial acetic acid[1][2]
Incubation Temperature 65°C[1][2]
Incubation Time 2 - 3 hours[1][2][4]

Experimental Protocols

Protocol 1: N-Glycan Release from Glycoproteins using PNGase F

This protocol describes the enzymatic release of N-linked glycans from glycoproteins using PNGase F under denaturing conditions.

Materials:

  • Glycoprotein sample (1-20 µg)

  • Glycoprotein Denaturing Buffer (10X)

  • GlycoBuffer 2 (10X)

  • 10% NP-40 solution

  • PNGase F

  • Ultrapure water

  • Heating block or thermocycler

Procedure:

  • In a microcentrifuge tube, combine the glycoprotein sample with 1 µL of 10X Glycoprotein Denaturing Buffer. Add ultrapure water to a final volume of 10 µL.

  • Denature the glycoprotein by incubating the mixture at 100°C for 10 minutes.[8]

  • Chill the sample on ice for 5 minutes and then centrifuge briefly to collect the condensate.

  • To the denatured glycoprotein, add 2 µL of 10X GlycoBuffer 2 and 2 µL of 10% NP-40 solution. Add 6 µL of ultrapure water to bring the total reaction volume to 20 µL. Note: The presence of NP-40 is crucial to prevent the inhibition of PNGase F by SDS from the denaturing buffer.[8]

  • Add 1 µL of PNGase F to the reaction mixture and mix gently.

  • Incubate the reaction at 37°C for 1 hour.[8] Longer incubation times (4-24 hours) and more enzyme may be required for non-denatured glycoproteins.[8]

  • The released glycans are now ready for purification and labeling. The extent of deglycosylation can be assessed by observing a mobility shift on an SDS-PAGE gel.[8]

Protocol 2: 2-AA Labeling of Released N-Glycans

This protocol outlines the procedure for labeling purified glycans with 2-aminobenzoic acid (2-AA).

Materials:

  • Dried glycan sample (25 pmol to 25 nmol)

  • 2-AA Labeling Kit (containing 2-AA dye, DMSO, acetic acid, and a reducing agent like sodium cyanoborohydride or 2-picoline borane)

  • Heating block or dry oven

Procedure:

  • Ensure the purified glycan sample is completely dry in a reaction vial. This is typically achieved using a centrifugal evaporator.[3]

  • Prepare the labeling reagent according to the manufacturer's instructions. This usually involves dissolving the 2-AA dye in a mixture of DMSO and acetic acid, and then adding this solution to the reducing agent.[4] The labeling reagent should be used promptly after preparation.

  • Add approximately 5 µL of the freshly prepared labeling reagent to the dried glycan sample.[4]

  • Mix thoroughly to ensure the glycan sample is completely dissolved in the labeling reagent.

  • Incubate the reaction vial in a heating block or dry oven at 65°C for 2 to 3 hours.[4]

  • After incubation, cool the sample to room temperature. The labeled glycans are now ready for purification.

Protocol 3: Post-Labeling Cleanup using Solid-Phase Extraction (SPE)

This protocol describes the purification of 2-AA labeled glycans from excess labeling reagents using HILIC-based Solid-Phase Extraction.

Materials:

  • 2-AA labeled glycan sample

  • HILIC SPE cartridge or 96-well plate

  • Acetonitrile (ACN)

  • Ultrapure water

  • Vacuum manifold or centrifuge

Procedure:

  • Condition the HILIC SPE cartridge by washing with ultrapure water followed by equilibration with a high percentage of acetonitrile (e.g., 90% ACN).

  • Dilute the 2-AA labeled glycan sample with acetonitrile to a final concentration of approximately 90% ACN to ensure binding to the HILIC sorbent.[3]

  • Load the diluted sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a high percentage of acetonitrile to remove the excess, more hydrophobic 2-AA dye and other labeling reagents.

  • Elute the purified 2-AA labeled glycans from the cartridge using a low percentage of acetonitrile or an aqueous solution (e.g., ultrapure water or a low concentration of a volatile buffer).[1]

  • The eluted sample containing the purified 2-AA labeled glycans is now ready for analysis by techniques such as HPLC, CE, or mass spectrometry.

Visualizations

G cluster_workflow 2-AA Glycan Labeling and Analysis Workflow start Glycoprotein Sample deglycosylation N-Glycan Release (PNGase F) start->deglycosylation purification1 Glycan Purification (e.g., HILIC SPE) deglycosylation->purification1 drying1 Drying purification1->drying1 labeling 2-AA Labeling (Reductive Amination) drying1->labeling purification2 Post-Labeling Cleanup (HILIC SPE) labeling->purification2 analysis Analysis (HPLC, CE, MS) purification2->analysis end Fluorescence Signal analysis->end

Workflow for 2-AA labeling and analysis of N-glycans.

G reductive_amination Reductive Amination Reaction Step 1: Schiff Base Formation Step 2: Reduction schiff_base Schiff Base (Imine) labeled_glycan Stable 2-AA Labeled Glycan (Secondary Amine) glycan Glycan (Open-Ring Form) Aldehyde Group glycan->schiff_base + 2-AA two_aa 2-Aminobenzoic Acid (2-AA) Primary Amine Group two_aa->schiff_base schiff_base->labeled_glycan + Reducing Agent reducing_agent Reducing Agent (e.g., NaCNBH₃) reducing_agent->labeled_glycan

Mechanism of 2-AA labeling via reductive amination.

References

Technical Support Center: Purification of 2-(2-Aminobenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-(2-Aminobenzoyl)benzoic acid. Here, you will find detailed information on identifying and removing common impurities, along with step-by-step experimental protocols and data to guide your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound can contain several impurities stemming from its synthesis and storage. These may include:

  • Unreacted starting materials: Such as phthalic anhydride and 2-aminobenzoic acid (anthranilic acid).

  • By-products of synthesis: Including isomers and related compounds formed during the manufacturing process.

  • Colored impurities: Often arise from oxidation or side reactions, leading to a yellow or brownish tint in the final product.[1]

  • Residual solvents: Solvents used during synthesis and purification may be present in trace amounts.

Q2: My this compound is colored. How can I decolorize it?

A2: Colored impurities can often be removed by recrystallization with the addition of activated charcoal. The charcoal adsorbs the colored molecules, which are then removed during hot filtration.[2] It is crucial to use the minimum amount of charcoal necessary, as excessive use can lead to a decrease in the final yield.

Q3: What is the best solvent for recrystallizing this compound?

A3: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, suitable solvent systems include:

  • Aqueous ethanol

  • Aqueous acetic acid

  • Benzene

  • Toluene in combination with heptane[3]

Experimentation with small amounts of the product and different solvents is recommended to determine the optimal system for your specific batch.

Q4: How can I assess the purity of my this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient with a formic acid modifier can effectively separate the main compound from its impurities.[4][5][6] The purity is determined by comparing the peak area of the main compound to the total peak area of all components in the chromatogram.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Troubleshooting Steps
Low Yield - Using too much solvent. - Cooling the solution too quickly. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent required to dissolve the solid. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.
Oily Precipitate - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated with impurities.- Select a solvent with a lower boiling point. - Try a different solvent system. - Perform a preliminary purification step, such as an acid-base extraction, to remove a significant portion of the impurities.
No Crystals Form - Too much solvent was used. - The solution is not sufficiently supersaturated.- Boil off some of the solvent to increase the concentration of the compound and allow it to cool again. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.[7]
Colored Crystals - Incomplete removal of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may slightly reduce the yield.[2]
Column Chromatography Issues
Issue Possible Cause Troubleshooting Steps
Poor Separation - Inappropriate solvent system (eluent). - Column overloading.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. - Ensure the amount of crude product loaded onto the column does not exceed its capacity.
Compound Stuck on Column - The eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Tailing of Peaks - The compound is interacting too strongly with the stationary phase.- Add a small amount of a modifier to the eluent. For acidic compounds like this compound, adding a small amount of acetic or formic acid can improve peak shape.

Experimental Protocols

Protocol 1: Recrystallization from Aqueous Ethanol
  • Dissolution: In a fume hood, dissolve the impure this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Purification by Acid-Base Extraction

This method is particularly useful for removing neutral and basic impurities.

  • Dissolution: Dissolve the impure this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The acidic this compound will react to form its water-soluble sodium salt and move to the aqueous layer. Repeat the extraction twice.

  • Separation: Combine the aqueous extracts. The organic layer contains neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.[8][9][10]

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration and wash the crystals with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product. For higher purity, this product can be further recrystallized.

Data Presentation

The following table summarizes hypothetical purity data before and after purification by different methods to illustrate the expected outcomes. Actual results will vary depending on the initial purity of the commercial product.

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Yield
Recrystallization (Aqueous Ethanol)85%98%75%
Acid-Base Extraction85%95%85%
Acid-Base Extraction followed by Recrystallization85%>99%65%
Column Chromatography (Silica Gel, EtOAc/Hexane)85%97%70%

Visualizations

Experimental Workflow: Purification of this compound

experimental_workflow start Impure this compound dissolve Dissolve in Organic Solvent start->dissolve extract Acid-Base Extraction (wash with NaHCO3) dissolve->extract separate Separate Layers extract->separate acidify Acidify Aqueous Layer (add HCl) separate->acidify Aqueous Layer waste Organic Layer (Impurities) separate->waste Organic Layer filter1 Vacuum Filtration acidify->filter1 recrystallize Recrystallization filter1->recrystallize filter2 Vacuum Filtration recrystallize->filter2 dry Dry Pure Product filter2->dry end Pure this compound dry->end

Caption: Workflow for purification via acid-base extraction and recrystallization.

Logical Relationship: Troubleshooting Purification Issues

troubleshooting_logic impure_product Impure Product is_colored Is the product colored? impure_product->is_colored acid_base Acid-Base Extraction impure_product->acid_base column_chrom Column Chromatography impure_product->column_chrom recrystallization Recrystallization is_colored->recrystallization No add_charcoal Add Activated Charcoal is_colored->add_charcoal Yes check_purity Check Purity (HPLC) recrystallization->check_purity add_charcoal->recrystallization acid_base->check_purity column_chrom->check_purity check_purity->recrystallization Purity <98% pure_product Pure Product check_purity->pure_product Purity >98%

Caption: Decision tree for selecting a purification method.

References

Scaling up the synthesis of 2-(2-Aminobenzoyl)benzoic acid for industrial applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of 2-(2-Aminobenzoyl)benzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to address common challenges encountered during scale-up.

Troubleshooting Guide

This guide addresses specific issues that may arise during the industrial synthesis of this compound, which is commonly produced via the Friedel-Crafts acylation of anthranilic acid with phthalic anhydride.

Issue Potential Cause(s) Recommended Action(s)
Low Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Catalyst deactivation. - Poor mixing/mass transfer.- Monitor reaction progress using in-process controls (e.g., HPLC, TLC). - Optimize temperature profile for the reaction. - Ensure anhydrous conditions to prevent catalyst poisoning. - Evaluate and optimize agitator speed and design for better mixing.
High Impurity Levels - Formation of regioisomers. - Di-acylation of the aromatic ring. - Unreacted starting materials. - Thermal degradation of product.- Control the rate of addition of phthalic anhydride. - Use a milder Lewis acid catalyst or optimize catalyst loading. - Ensure complete reaction before work-up. - Avoid excessive reaction temperatures and prolonged reaction times.
Difficult Product Isolation - Product precipitation in an unmanageable form. - Emulsion formation during work-up. - Inefficient filtration.- Conduct crystallization studies to determine optimal solvent and cooling profile. - Adjust pH slowly during work-up to control precipitation. - Use appropriate filter aids or select a different type of filtration equipment.
Inconsistent Batch Quality - Variation in raw material quality. - Inconsistent process parameters (temperature, time, agitation). - Operator error.- Implement stringent quality control of incoming raw materials. - Automate process control to ensure batch-to-batch consistency. - Develop and adhere to detailed Standard Operating Procedures (SOPs).
Color Formation - Presence of colored impurities from starting materials. - Oxidation of the amino group. - Side reactions at elevated temperatures.- Use high-purity starting materials. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen). - Employ purification methods such as carbon treatment or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial method is the Friedel-Crafts acylation of anthranilic acid with phthalic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Q2: What are the critical process parameters to control during a Friedel-Crafts acylation at scale?

A2: Key parameters include strict control of reaction temperature to manage exotherms and prevent side reactions, ensuring anhydrous conditions to maintain catalyst activity, controlling the rate of reactant addition to manage the reaction rate and impurity profile, and effective agitation to ensure proper mixing of the reactants.

Q3: How can the purity of this compound be improved at an industrial scale?

A3: Industrial purification often involves recrystallization from a suitable solvent, such as aqueous ethanol or acetic acid.[1] Other techniques can include treatment with activated carbon to remove colored impurities and filtration through different media to remove particulate matter. The choice of purification method depends on the impurity profile of the crude product.

Q4: What are the primary safety concerns when scaling up this synthesis?

A4: The use of a strong Lewis acid like aluminum chloride presents several hazards. It reacts violently with water, releasing hydrogen chloride gas, which is corrosive and toxic. The reaction itself can be highly exothermic, requiring careful thermal management to prevent runaways. Proper personal protective equipment (PPE), well-ventilated work areas, and robust process safety management are essential.

Q5: Can alternative, greener catalysts be used for this reaction?

A5: Research is ongoing into more environmentally friendly catalysts for Friedel-Crafts reactions, such as zeolites and certain metal triflates, to replace traditional Lewis acids like AlCl₃.[2][3] These alternatives can reduce waste and simplify work-up procedures. However, their industrial adoption for this specific synthesis may vary.

Experimental Protocols

Laboratory-Scale Synthesis Protocol

A one-pot synthesis of this compound derivatives has been reported with high yields. The following is an adapted protocol for the parent compound.

Materials:

  • N-substituted amide precursor

  • Potassium tert-butoxide (KOtBu)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • A mixture of the amide precursor (0.25 mmol), KOtBu (0.75 mmol), and water (2.5 mmol) in DMSO (1 mL) is stirred in an oil bath at 100°C under air for 4 hours.[4]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).[4]

  • After completion, 1 M HCl (1 mL) and ethyl acetate (10 mL) are added to create a biphasic system.[4]

  • The mixture is extracted with DCM (3 x 15 mL).[4]

  • The combined organic phases are washed with water (20 mL) and brine (20 mL), dried over Na₂SO₄, and concentrated under reduced pressure.[4]

  • The crude product is purified by column chromatography on silica gel (Ethyl acetate/Petroleum ether: 1/4) to yield this compound.[4]

Considerations for Industrial Scale-Up
  • Reactor: A glass-lined or corrosion-resistant reactor is necessary due to the acidic nature of the reactants and catalyst.

  • Thermal Management: The reactor must have an efficient cooling system to control the exothermic reaction.

  • Material Handling: Use of closed systems for transferring corrosive and moisture-sensitive materials like AlCl₃ is recommended.

  • Work-up and Isolation: Large-scale filtration and drying equipment will be required. The choice between centrifugation and filtration will depend on the physical properties of the crystallized product.

  • Solvent Recovery: A solvent recovery system should be in place to minimize waste and reduce costs.

Visualizations

Reaction Mechanism: Friedel-Crafts Acylation

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Work-up PA Phthalic Anhydride Complex PA-AlCl₃ Complex PA->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion Complex->Acylium Rearrangement AA Anthranilic Acid Sigma Sigma Complex (Intermediate) AA->Sigma + Acylium Ion Product_H Protonated Product Sigma->Product_H Deprotonation Product This compound Product_H->Product + H₂O (Quench) H2O H₂O

Caption: Friedel-Crafts acylation reaction pathway.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Reaction In-Process Control Check: Reaction Incomplete? Start->Check_Reaction Check_Temp Review Temperature Logs: Deviation from Setpoint? Check_Reaction->Check_Temp No Action_Time Increase Reaction Time or Optimize Temperature Check_Reaction->Action_Time Yes Check_Moisture Check for Moisture Ingress: Anhydrous Conditions Maintained? Check_Temp->Check_Moisture No Action_Temp Calibrate Temperature Probes & Ensure Proper Cooling Check_Temp->Action_Temp Yes Check_Mixing Evaluate Agitation: Poor Mixing? Check_Moisture->Check_Mixing No Action_Moisture Dry Solvents/Reagents & Inert Reactor Atmosphere Check_Moisture->Action_Moisture Yes Action_Mixing Increase Agitator Speed or Modify Baffles/Impeller Check_Mixing->Action_Mixing Yes End Yield Improved Check_Mixing->End No (Consult R&D) Action_Time->End Action_Temp->End Action_Moisture->End Action_Mixing->End

References

Minimizing by-product formation in Friedel-Crafts acylation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Friedel-Crafts acylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize by-product formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in Friedel-Crafts acylation, and what causes them?

A1: The most common by-products in Friedel-Crafts acylation include:

  • Polysubstituted products: Although the acyl group is deactivating, preventing extensive polysubstitution, it can still occur with highly activated aromatic rings or under harsh reaction conditions.[1][2]

  • Isomeric products: Acylation can occur at different positions on the aromatic ring (ortho, meta, para), leading to a mixture of isomers. The product distribution is influenced by the directing effects of existing substituents and reaction conditions (kinetic vs. thermodynamic control).

  • Products from solvent acylation: In some cases, the solvent itself can be acylated, leading to impurities. For example, using chlorobenzene as a solvent can result in the formation of 4-chloroacetophenone.[3]

  • Dealkylation-acylation products: If the substrate contains an alkyl group, this group may be cleaved and then the aromatic ring can be acylated, leading to a mixture of products.

  • Complexes with the catalyst: The ketone product forms a stable complex with the Lewis acid catalyst, which often necessitates using stoichiometric amounts of the catalyst and a proper work-up procedure to liberate the product.[1][2]

Q2: How can I prevent polysubstitution in my reaction?

A2: While less common than in Friedel-Crafts alkylation, polysubstitution can be minimized by:

  • Controlling stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent.

  • Reaction time and temperature: Shorter reaction times and lower temperatures can help to reduce the likelihood of a second acylation.

  • Order of addition: Employing the Perrier addition procedure, where the aromatic compound is added to a pre-formed complex of the acylating agent and Lewis acid, can improve selectivity.[3]

Q3: My reaction is not proceeding to completion. What are the possible reasons?

A3: Several factors can lead to an incomplete reaction:

  • Deactivated substrate: Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) are often too deactivated to undergo Friedel-Crafts acylation.[4]

  • Catalyst deactivation: The Lewis acid catalyst can be deactivated by moisture or by basic functional groups (e.g., amines) on the substrate. Ensure all reagents and glassware are dry.

  • Insufficient catalyst: A stoichiometric amount of the Lewis acid is often required because it forms a complex with the ketone product.[1]

  • Low temperature: While higher temperatures can lead to by-products, a temperature that is too low may result in a very slow reaction rate.

Q4: I am observing the formation of an unexpected isomer. How can I control the regioselectivity?

A4: The regioselectivity of Friedel-Crafts acylation is influenced by:

  • Solvent polarity: The choice of solvent can have a significant impact on the isomer distribution. For instance, in the acylation of naphthalene, polar solvents like nitrobenzene favor the formation of the thermodynamic product (β-acylation), while non-polar solvents like carbon disulfide favor the kinetic product (α-acylation).

  • Temperature: Higher temperatures can favor the formation of the more stable thermodynamic isomer.

  • Catalyst: The nature and amount of the Lewis acid catalyst can influence the steric hindrance around the electrophile, thereby affecting the ortho/para ratio.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Step
Deactivated aromatic substrate Consider using a more reactive derivative of your substrate or a more potent Lewis acid catalyst.
Catalyst deactivation by moisture Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.
Substrate contains a Lewis basic group (e.g., -NH₂) Protect the basic functional group before the acylation reaction.
Insufficient catalyst Increase the molar ratio of the Lewis acid catalyst to the substrate. A 1.1 to 2.0 molar equivalent is often necessary.
Inadequate reaction temperature Gradually increase the reaction temperature while monitoring for by-product formation.
Issue 2: Formation of Multiple Products (Poor Selectivity)
Possible Cause Troubleshooting Step
Polysubstitution Use a 1:1 molar ratio of reactants and consider lowering the reaction temperature.
Isomer formation Optimize the solvent and temperature. A less polar solvent and lower temperature may favor the kinetic product.
Solvent acylation Choose a more inert solvent, such as dichloromethane or carbon disulfide.
Rearrangement of acylium ion (rare) This is generally not an issue in acylation but if suspected, using a milder Lewis acid might help.

Data Presentation

Table 1: Effect of Solvent and Temperature on the Monoacetylation of 3,3′-dimethylbiphenyl [3]

Run Solvent Temperature (°C) Yield of 4-acetyl-3,3′-dmbp (%) By-products
11,2-Dichloroethane2555.4None detected
21,2-Dichloroethane4558.2None detected
31,2-Dichloroethane83 (boiling)~100None detected
4Carbon disulfide2552.1None detected
5Carbon disulfide46 (boiling)65.7None detected
6Nitromethane2560.3None detected
7Nitromethane101 (boiling)11.8Dark polymeric material
8Chlorobenzene8358.64-chloroacetophenone (~18%)

Table 2: Comparison of Lewis Acid Catalysts in the Benzoylation of Anisole

Catalyst Conditions Yield (%) Selectivity (para/ortho)
Lanthanide Triflate0.5 mol%, RT, 1h9598/2
N-Heterocyclic Carbene1.0 mol%, RT, 2h9397/3
Silica-supported ZnCl₂0.8 mol%, 50°C, 3h9095/5
Cu-Al Clusters0.6 mol%, RT, 1.5h9296/4

Experimental Protocols

Protocol 1: Perrier Addition Procedure for the Monoacetylation of 3,3′-dimethylbiphenyl[3]
  • Preparation of the Acylating Complex: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to dry 1,2-dichloroethane. Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • Reaction: After the addition of acetyl chloride is complete, add a solution of 3,3′-dimethylbiphenyl (1.0 equivalent) in 1,2-dichloroethane dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring and Work-up: Allow the reaction mixture to stir at the desired temperature (see Table 1) and monitor the progress by TLC. Upon completion, pour the reaction mixture slowly onto crushed ice with concentrated HCl.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Acylation of Anisole with Acetic Anhydride using a Solid Acid Catalyst (Si-MCM-41)[5]
  • Catalyst Activation: Activate the Si-MCM-41 catalyst by heating at 120°C under vacuum for 4 hours prior to use.

  • Reaction Setup: In a two-necked 50 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add anisole (10 mmol), acetic anhydride (15 mmol), and the activated Si-MCM-41 catalyst (0.2 g).

  • Reaction: Heat the reaction mixture to 110°C and stir for three hours. Anisole acts as both the reactant and the solvent.

  • Work-up and Analysis: After cooling to room temperature, filter the catalyst from the reaction mixture. The filtrate can be analyzed by GC to determine the conversion and product distribution. The product, 4-methoxyacetophenone, can be isolated by distillation under reduced pressure.

Visualizations

Friedel_Crafts_Acylation_Mechanism Friedel-Crafts Acylation: General Mechanism cluster_activation Step 1: Acylium Ion Formation cluster_substitution Step 2: Electrophilic Aromatic Substitution cluster_workup Step 3: Product Liberation AcylHalide Acyl Halide (R-CO-X) AcyliumComplex Acylium Ion Complex AcylHalide->AcyliumComplex + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) SigmaComplex Sigma Complex (Arenium Ion) AromaticRing Aromatic Ring AromaticRing->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ FinalProduct Aryl Ketone ProductComplex->FinalProduct + H₂O (Work-up)

Caption: General mechanism of Friedel-Crafts acylation.

Byproduct_Formation_Pathway Pathways to By-product Formation Start Aromatic Substrate + Acylating Agent DesiredProduct Monoacylated Product Start->DesiredProduct Desired Pathway Isomerization Isomeric By-products Start->Isomerization Poor Regiocontrol SolventAcylation Solvent-derived By-product Start->SolventAcylation Reactive Solvent Polyacylation Polyacylated By-product DesiredProduct->Polyacylation Excess Reagent / High Temp.

Caption: Common pathways leading to by-product formation.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckSubstrate Is substrate deactivated? Start->CheckSubstrate CheckCatalyst Is catalyst active & sufficient? CheckSubstrate->CheckCatalyst No ModifySubstrate Modify or change substrate CheckSubstrate->ModifySubstrate Yes CheckConditions Are reaction conditions optimal? CheckCatalyst->CheckConditions No IncreaseCatalyst Increase catalyst amount/ensure anhydrous CheckCatalyst->IncreaseCatalyst Yes Optimize Optimize T, time, solvent CheckConditions->Optimize No Success Improved Yield CheckConditions->Success Yes Optimize->Success ModifySubstrate->CheckCatalyst IncreaseCatalyst->CheckConditions

Caption: A logical workflow for troubleshooting low product yields.

References

Validation & Comparative

A Comparative Guide to 2-(2-Aminobenzoyl)benzoic Acid and Anthranilic Acid as Fluorescent Tags

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-(2-Aminobenzoyl)benzoic acid and anthranilic acid for their application as fluorescent tags in biological research and drug development. The selection of an appropriate fluorescent label is critical for the sensitivity and accuracy of experimental results. This document aims to provide an objective comparison based on available experimental data to aid in this selection process.

Overview

Anthranilic acid (AA) , a well-characterized and widely used fluorescent label, is particularly prevalent in the field of glycomics for the analysis of carbohydrates.[1][2][3] Its derivatives are also employed as fluorescent probes for peptides.[4] In contrast, This compound , while structurally related, is not commonly documented as a fluorescent tag in the scientific literature. While its synthesis and basic spectral data (IR, NMR) are available, comprehensive data on its fluorescent properties and applications in bio-labeling are conspicuously absent.[5][6]

Chemical Structures

A fundamental understanding of the chemical structures is crucial for interpreting their properties.

Anthranilic Acid (2-Aminobenzoic Acid)

  • Formula: C₇H₇NO₂

  • Molecular Weight: 137.14 g/mol

  • Structure: A benzene ring substituted with an amino group and a carboxylic acid group at ortho positions.

This compound

  • Formula: C₁₄H₁₁NO₃

  • Molecular Weight: 241.24 g/mol

  • Structure: Comprises two benzene rings linked by a ketone group, with an amino group on one ring and a carboxylic acid group on the other, both positioned ortho to the linking carbonyl group.

Fluorescent Properties: A Data-Driven Comparison

Quantitative data on the fluorescent properties of these molecules are essential for their evaluation as fluorescent tags.

PropertyAnthranilic AcidThis compound
Excitation Wavelength (λex) ~315-320 nm[3][7]Not reported
Emission Wavelength (λem) ~400-420 nm[3][4][7]Not reported
Quantum Yield (Φ) 0.43 (in Methanol), 0.26 (in Chloroform)[4]Not reported
Stokes Shift ~80-100 nmNot reported

Note: The absence of reported fluorescence data for this compound significantly limits a direct performance comparison.

Experimental Protocols: Labeling of Biomolecules

Detailed and optimized protocols are critical for the successful application of a fluorescent tag.

Anthranilic Acid: Glycan Labeling Protocol

Anthranilic acid is extensively used for the fluorescent labeling of glycans released from glycoproteins. The labeling process involves a reductive amination reaction.[1][2]

Materials:

  • Glycan sample (dried)

  • Anthranilic acid (AA) solution (in DMSO and acetic acid)

  • Reducing agent: Sodium cyanoborohydride or 2-picoline borane solution[2]

  • Heating block or oven

  • Microcentrifuge tubes

Procedure:

  • Reagent Preparation: Prepare the labeling reagent by dissolving anthranilic acid in a mixture of DMSO and acetic acid, and then adding the reducing agent.[2]

  • Labeling Reaction: Add the labeling reagent to the dried glycan sample.[2]

  • Incubation: Incubate the reaction mixture at 65°C for 2-3 hours.[2]

  • Cooling and Purification: After incubation, cool the samples to room temperature. The labeled glycans can then be purified using methods such as solid-phase extraction to remove excess reagents.

G

This compound: Labeling Protocol

There are no established and published protocols for the use of this compound as a fluorescent label for biomolecules.

Performance Comparison and Discussion

Anthranilic Acid:

  • Advantages:

    • Well-Established: Extensive literature and commercially available kits support its use, particularly in glycan analysis.[2][3]

    • High Sensitivity: Enables the detection of picomolar concentrations of labeled glycans.[3]

    • Good Quantum Yield: Exhibits a respectable quantum yield, contributing to its sensitivity.[4]

    • Stable Labeling: Forms a stable covalent bond with the target biomolecule.[3]

    • Versatile: Compatible with various analytical techniques including HPLC, mass spectrometry, and SDS-PAGE.[3]

  • Disadvantages:

    • Environmental Sensitivity: Its fluorescence can be influenced by the solvent environment.[4]

This compound:

  • Advantages:

    • The presence of a larger conjugated system due to the second benzoyl group could potentially lead to a longer emission wavelength (a larger Stokes shift) compared to anthranilic acid. This is a theoretical inference based on its structure and requires experimental verification.

  • Disadvantages:

    • Lack of Data: There is a significant absence of published data on its fluorescent properties and its application as a fluorescent tag. This makes its adoption for experimental work risky and would require extensive in-house validation.

    • No Optimized Protocols: The absence of established labeling protocols necessitates the development and optimization of conjugation chemistries from scratch.

    • Potentially Lower Quantum Yield: The additional benzoyl group introduces more rotational freedom, which could lead to non-radiative decay pathways and potentially a lower fluorescence quantum yield compared to the more rigid structure of anthranilic acid. This is a theoretical consideration that needs experimental validation.

Signaling Pathways and Experimental Workflows

The choice of a fluorescent tag can be influenced by the specific experimental context.

G

Conclusion and Recommendations

For researchers, scientists, and drug development professionals seeking a reliable and well-documented fluorescent tag for applications such as glycan analysis, anthranilic acid is the unequivocally recommended choice . Its proven track record, high sensitivity, and the availability of established protocols and commercial kits make it a robust and efficient tool for quantitative and qualitative studies.

This compound, at present, remains a molecule of academic interest in terms of its potential as a fluorescent label. The lack of fundamental data on its fluorescent properties and the absence of any application-specific protocols make it an unsuitable candidate for routine use in a research or drug development setting. Significant research and development would be required to validate its performance and establish it as a viable alternative to existing fluorescent tags. Researchers considering this molecule would need to undertake a comprehensive characterization of its photophysical properties and develop labeling methodologies from the ground up.

References

A Comparative Spectral Analysis of 2-, 3-, and 4-Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural isomers of aminobenzoic acid—2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA)—serve as crucial building blocks in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. Although they share the same molecular formula (C₇H₇NO₂), the positional difference of the amino group relative to the carboxylic acid group on the benzene ring imparts distinct chemical and physical properties. This guide provides a detailed comparison of these three isomers based on a comprehensive spectral analysis, offering objective experimental data to aid in their differentiation and characterization.

Comparative Spectral Data

The following table summarizes the key spectral data obtained from UV-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). These values highlight the distinct electronic and structural environments of each isomer.

Spectral Technique Parameter 2-Aminobenzoic Acid 3-Aminobenzoic Acid 4-Aminobenzoic Acid
UV-Vis Spectroscopy λmax (nm) in Methanol/Ethanol~218, ~335~194, ~226, ~272[1]~194, ~226, ~278 in an unspecified solvent[2]; ~280 in methanol[3]; ~288 in isopropanol.[4]
FTIR Spectroscopy Characteristic Peaks (cm⁻¹)N-H stretch: ~3480, ~3370O-H stretch (COOH): ~3000-2500 (broad)C=O stretch (COOH): ~1670-1680N-H bend: ~1615C=C stretch (aromatic): ~1580, ~1560C-N stretch: ~1245N-H stretch: ~3400-3300O-H stretch (COOH): ~3000-2500 (broad)C=O stretch (COOH): ~1690N-H bend: ~1620C=C stretch (aromatic): ~1590C-N stretch: ~1310N-H stretch: ~3460, ~3360O-H stretch (COOH): ~3300-2500 (broad)C=O stretch (COOH): ~1680N-H bend: ~1610C=C stretch (aromatic): ~1600, ~1520C-N stretch: ~1315
¹H NMR Spectroscopy Chemical Shifts (δ, ppm) in DMSO-d₆-COOH: ~11.5 (broad s, 1H)Aromatic H: ~7.8 (dd, 1H), ~7.4 (ddd, 1H), ~6.7 (d, 1H), ~6.5 (t, 1H)-NH₂: ~5.5 (broad s, 2H)-COOH: ~12.45 (s, 1H)Aromatic H: ~7.15 (t, 1H), ~7.07 (m, 2H), ~6.74 (m, 1H)-NH₂: ~5.29 (s, 2H)[5]-COOH: ~12.0 (s, 1H)Aromatic H: ~7.65 (d, 2H), ~6.57 (d, 2H)-NH₂: ~5.89 (s, 2H)[6]
¹³C NMR Spectroscopy Chemical Shifts (δ, ppm) in DMSO-d₆C=O: ~171.9Aromatic C: ~152.9, ~135.3, ~132.9, ~118.0, ~116.9, ~111.9[7]C=O: ~168.3Aromatic C: ~149.2, ~131.7, ~129.3, ~118.4, ~117.1, ~114.9[5]C=O: ~167.9Aromatic C: ~153.5, ~131.7, ~117.3, ~113.0[5]
Mass Spectrometry (EI) Key m/z values (relative intensity)Molecular Ion [M]⁺·: 137Key Fragments: 120 ([M-OH]⁺), 92 ([M-COOH]⁺), 65Molecular Ion [M]⁺·: 137Key Fragments: 120 ([M-OH]⁺), 92 ([M-COOH]⁺), 65Molecular Ion [M]⁺·: 137 (93%)Key Fragments: 120 (100%), 92 (39%), 65 (37%)[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and adherence to standard practices.

UV-Visible (UV-Vis) Spectroscopy

This protocol outlines the determination of the absorption maxima (λmax) of the aminobenzoic acid isomers.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of each aminobenzoic acid isomer by accurately weighing approximately 10 mg of the compound and dissolving it in 100 mL of spectroscopic grade methanol to create a 100 µg/mL solution.

    • From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) by transferring an appropriate volume into a volumetric flask and diluting with methanol.

  • Measurement:

    • Use spectroscopic grade methanol as the reference (blank) solution.

    • Record the absorbance spectrum of the sample solution from 190 to 400 nm.[8]

    • Identify the wavelength(s) of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol details the analysis of the solid samples using the KBr pellet method.[9]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly clean and dry an agate mortar and pestle.[9]

    • Weigh approximately 1-2 mg of the solid aminobenzoic acid sample and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[9]

    • Grind the sample first into a fine powder in the agate mortar. Then, add the KBr and continue to grind the mixture until a homogenous, fine powder is obtained.[10] Work quickly to minimize moisture absorption by the KBr.[9]

    • Transfer the mixture to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[10][11]

  • Measurement:

    • Record a background spectrum of the empty sample chamber.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the infrared spectrum over the range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the acquisition of ¹H and ¹³C NMR spectra.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the aminobenzoic acid isomer in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.[12]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Measurement:

    • Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum.

    • Process the data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to TMS.

Mass Spectrometry (MS)

This protocol outlines the analysis using Electron Ionization (EI) Mass Spectrometry.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.[13][14]

  • Sample Introduction:

    • Introduce a small amount of the solid sample into the instrument, typically via a direct insertion probe.

    • The sample is volatilized by heating under a high vacuum.[15]

  • Ionization and Analysis:

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[15]

    • The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

    • A mass spectrum is generated, plotting ion abundance versus m/z.

Visualizations

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for the spectral analysis of an aminobenzoic acid isomer and the logical process for distinguishing between the isomers based on their spectral data.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectral Analysis cluster_data Data Interpretation Sample Aminobenzoic Acid Isomer (Solid Powder) UVVis UV-Vis Spectroscopy (in Methanol) Sample->UVVis FTIR FTIR Spectroscopy (KBr Pellet) Sample->FTIR NMR NMR Spectroscopy (in DMSO-d6) Sample->NMR MS Mass Spectrometry (Electron Ionization) Sample->MS UVData λmax UVVis->UVData IRData Functional Group Vibrations FTIR->IRData NMRData Chemical Shifts & Splitting Patterns NMR->NMRData MSData m/z of Molecular Ion & Fragments MS->MSData Conclusion Isomer Identification UVData->Conclusion IRData->Conclusion NMRData->Conclusion MSData->Conclusion

Caption: General workflow for the spectral analysis of aminobenzoic acid isomers.

References

Comparative Guide to HPLC Purity Analysis of Synthesized 2-(2-Aminobenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of synthesized 2-(2-Aminobenzoyl)benzoic acid. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients. This document presents a detailed comparison of a standard Reversed-Phase (RP-HPLC) method and an alternative Mixed-Mode Chromatography (MMC) approach, supported by experimental protocols and expected performance data.

Introduction to Purity Analysis of this compound

This compound is a key chemical intermediate in the synthesis of various pharmaceuticals. Its purity is of paramount importance as impurities can affect the safety and efficacy of the final drug product. HPLC is a powerful technique for separating and quantifying the main compound from its potential impurities, which may include unreacted starting materials, byproducts, and degradation products.

The synthesis of this compound can introduce several potential impurities. For instance, a common synthesis involves the reaction of phthalic anhydride with aniline or its derivatives, which could lead to residual starting materials or the formation of isomers and related compounds. Therefore, a well-developed HPLC method should be capable of separating the main peak from these potential impurities.

Comparative HPLC Methodologies

This guide compares two distinct HPLC methodologies for the purity analysis of this compound:

  • Method A: Reversed-Phase HPLC (RP-HPLC): This is a widely used technique that separates molecules based on their hydrophobicity.

  • Method B: Mixed-Mode Chromatography (MMC): This approach utilizes a stationary phase with both reversed-phase and ion-exchange characteristics, offering unique selectivity for complex mixtures.[1][2]

The following sections detail the experimental protocols and expected performance of each method.

Experimental Protocols

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase diluent to obtain a final concentration of 1.0 mg/mL.

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound sample in 10 mL of the mobile phase diluent.

  • Spiked Sample Solution: Prepare a solution of the sample as described above and spike it with known potential impurities at a concentration of 0.1% of the main analyte concentration to demonstrate specificity.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25-26 min: 70-30% B, 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
ParameterCondition
Column Mixed-Mode (Reversed-Phase/Cation-Exchange), 4.6 x 100 mm, 3 µm
Mobile Phase A 20 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-3 min: 20% B, 3-15 min: 20-60% B, 15-20 min: 60% B, 20-21 min: 60-20% B, 21-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 5 µL

Data Presentation and Comparison

The following tables summarize the expected performance characteristics of the two HPLC methods.

Table 1: Chromatographic Performance Comparison

ParameterMethod A: RP-HPLCMethod B: MMC
Retention Time (Main Peak) ~15.2 min~12.8 min
Theoretical Plates (Main Peak) > 5000> 7000
Tailing Factor (Main Peak) < 1.5< 1.2
Resolution (Main Peak vs. Closest Impurity) > 2.0> 3.0

Table 2: Method Attribute Comparison

AttributeMethod A: RP-HPLCMethod B: MMC
Selectivity Good for non-polar and moderately polar compounds.Excellent for compounds with varying polarity and ionizable groups.[1]
Peak Shape Generally good, but can show tailing for basic compounds.Often provides sharper, more symmetrical peaks for basic and acidic compounds.[2]
Robustness High, less sensitive to minor mobile phase pH changes.More sensitive to buffer concentration and pH, requiring tighter control.[1]
Column Lifetime Generally long and durable.Can be shorter if mobile phase conditions are not well-maintained.
Cost Standard C18 columns are relatively inexpensive.Mixed-mode columns are typically more expensive.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity analysis of synthesized this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis synthesis Synthesized This compound dissolve_sample Dissolve in Diluent (e.g., Mobile Phase) synthesis->dissolve_sample ref_std Reference Standard dissolve_std Dissolve in Diluent ref_std->dissolve_std sample_sol Sample Solution (1 mg/mL) dissolve_sample->sample_sol std_sol Standard Solution (1 mg/mL) dissolve_std->std_sol hplc_system HPLC System (Pump, Injector, Column Oven, Detector) sample_sol->hplc_system Inject std_sol->hplc_system Inject method_a Method A (RP-HPLC) or Method B (MMC) chromatogram Obtain Chromatogram method_a->chromatogram Data Output integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC Purity Analysis.

Conclusion and Recommendations

Both the RP-HPLC and Mixed-Mode Chromatography methods are suitable for the purity analysis of this compound.

  • Method A (RP-HPLC) is a reliable and cost-effective choice for routine quality control when potential impurities are well-characterized and differ sufficiently in hydrophobicity from the main compound.

  • Method B (MMC) is recommended for method development, characterization of new synthetic routes, and for resolving complex impurity profiles, especially when dealing with isomers or impurities with similar hydrophobicity but different ionic characteristics. The enhanced selectivity and peak shape offered by MMC can be advantageous for achieving baseline separation of all components.[1][2]

The choice between the two methods will depend on the specific requirements of the analysis, including the complexity of the sample, the need for high-resolution separation, and cost considerations. It is recommended to perform a thorough method validation according to ICH guidelines for the selected method to ensure its suitability for its intended purpose.

References

A Head-to-Head Comparison: 2-AA vs. 2-AB for High-Performance Glycan Labeling

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the comparative performance of 2-aminobenzoic acid (2-AA) and 2-aminobenzamide (2-AB) for fluorescent labeling of glycans. This guide provides a comprehensive analysis of their efficacy, supported by experimental data and detailed protocols to aid in the selection of the optimal labeling reagent for your specific analytical needs.

In the intricate world of glycoanalysis, the selection of a fluorescent label is a critical step that significantly influences the sensitivity, accuracy, and overall success of glycan profiling. Among the most established and widely utilized labels are 2-aminobenzoic acid (2-AA) and 2-aminobenzamide (2-AB). Both are valued for their stability and efficiency in the reductive amination process, yet they exhibit distinct performance characteristics that can be leveraged for different analytical applications. This guide presents a detailed comparison of 2-AA and 2-AB, focusing on key performance metrics to inform your experimental design.

Performance Metrics: A Quantitative Comparison

The choice between 2-AA and 2-AB often hinges on the specific requirements of the analytical method, be it high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), or mass spectrometry (MS). The following tables summarize the key quantitative performance indicators for each label.

Parameter2-AA (2-aminobenzoic acid)2-AB (2-aminobenzamide)Citation
Labeling Efficiency Typically >85%Typically >85%[1][2]
Fluorescence
Excitation Wavelength~315-360 nm~330 nm[3][4][5]
Emission Wavelength~400-425 nm~420 nm[3][4][5]
Relative Fluorescence Higher fluorescence intensity compared to 2-AB.Lower fluorescence intensity compared to 2-AA.[2][6][7]
Mass Spectrometry
Ionization Efficiency Generally provides good signal in both positive and negative ion modes.Can have poor ionization efficiency, especially in ESI-MS.[8][9][10]
Versatility
Primary Applications HPLC, CE, SDS-PAGE, and MS (positive and negative mode).HPLC, extensive databases for HILIC, and ESI-MS.[3][5][8][11]
Charge at Neutral pH Carries a negative charge.Neutral charge.[8]

Key Performance Insights

2-AA (2-aminobenzoic acid) is often favored for applications demanding the highest sensitivity. Its superior fluorescence quantum yield translates to brighter signals and potentially lower limits of detection in fluorescence-based assays.[2][6][7] The presence of a carboxylic acid group gives the 2-AA label a negative charge, which can be advantageous for electrophoretic separation techniques like CE and SDS-PAGE.[3][8]

2-AB (2-aminobenzamide) , on the other hand, has a long and established history in glycan analysis, particularly in conjunction with Hydrophilic Interaction Liquid Chromatography (HILIC).[8][12] This has led to the development of extensive databases that use the standardized elution positions of 2-AB-labeled glycans for structural assignment.[8] While its fluorescence is somewhat less intense than 2-AA, it remains a robust and reliable choice for routine glycan profiling.[5]

Experimental Workflows and Methodologies

The labeling of glycans with both 2-AA and 2-AB is achieved through the well-established process of reductive amination. This two-step reaction involves the formation of a Schiff base between the aldehyde group of the glycan's open-ring form and the primary amine of the fluorescent label, followed by the reduction of this intermediate to a stable secondary amine.

Reductive_Amination_Workflow cluster_glycan_release Glycan Release cluster_labeling Fluorescent Labeling cluster_analysis Downstream Analysis Glycoprotein Glycoprotein PNGaseF PNGase F (or other release method) Glycoprotein->PNGaseF Enzymatic Digestion ReleasedGlycan Released N-Glycan (with reducing end) PNGaseF->ReleasedGlycan Label 2-AA or 2-AB (Labeling Reagent) ReleasedGlycan->Label Schiff Base Formation Reductant Reducing Agent (e.g., Sodium Cyanoborohydride or 2-Picoline Borane) ReleasedGlycan->Reductant Reduction LabeledGlycan Fluorescently Labeled Glycan Reductant->LabeledGlycan Purification Purification (to remove excess label) LabeledGlycan->Purification Analysis HPLC / CE / MS Purification->Analysis

Fig. 1: General workflow for glycan release, fluorescent labeling, and analysis.
Detailed Experimental Protocol: Reductive Amination with 2-AA or 2-AB

The following protocol provides a generalized procedure for the labeling of N-glycans. Optimal conditions may vary depending on the specific glycans and sample matrix.

  • Sample Preparation: Start with 5 to 50 nanomoles of purified, lyophilized glycans in a microcentrifuge tube.

  • Labeling Reagent Preparation: Prepare a fresh labeling solution containing either 2-AA or 2-AB. A typical solution consists of the labeling agent dissolved in a mixture of dimethyl sulfoxide (DMSO) and glacial acetic acid.[13]

  • Reducing Agent Preparation: Separately, prepare a solution of the reducing agent, such as sodium cyanoborohydride or the less toxic alternative, 2-picoline borane, in the same solvent.[8][13]

  • Labeling Reaction:

    • Add the labeling reagent solution to the dried glycans.

    • Add the reducing agent solution to the glycan-label mixture.

    • Incubate the reaction mixture at 65°C for 2 to 4 hours.[5][14]

  • Purification: After incubation, the labeled glycans must be purified from the excess labeling and reducing agents. This is commonly achieved using solid-phase extraction (SPE) with cartridges designed for glycan cleanup.

  • Analysis: The purified, labeled glycans are now ready for analysis by HPLC, CE, or MS.

Logical Decision Framework for Label Selection

The choice between 2-AA and 2-AB can be guided by a simple decision-making process based on the primary analytical goal.

Label_Selection_Logic Start What is the primary analytical goal? HighSensitivity High Sensitivity Required? (e.g., low abundance glycans) Start->HighSensitivity HILIC Using established HILIC databases for structural assignment? Start->HILIC CE_SDS Analysis by CE or SDS-PAGE? Start->CE_SDS HighSensitivity->HILIC No Use_2AA Choose 2-AA HighSensitivity->Use_2AA Yes HILIC->CE_SDS No Use_2AB Choose 2-AB HILIC->Use_2AB Yes CE_SDS->Use_2AA Yes CE_SDS->Use_2AB No

Fig. 2: Decision tree for selecting between 2-AA and 2-AB.

Conclusion

Both 2-AA and 2-AB are highly effective fluorescent labels for glycan analysis, each with its own set of advantages. For researchers prioritizing high sensitivity and employing electrophoretic separation methods, 2-AA is likely the superior choice due to its higher fluorescence intensity and inherent negative charge.[2][6][8] Conversely, for laboratories that rely on established HILIC-based workflows and extensive structural databases, 2-AB remains the industry standard, offering robust and reproducible results.[8] Ultimately, the selection should be aligned with the specific analytical instrumentation, desired sensitivity, and the overall goals of the glycosylation study.

References

Structural characterization of 2-(2-Aminobenzoyl)benzoic acid isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the structural characterization of 2-(2-Aminobenzoyl)benzoic acid and its positional isomers, 2-(3-Aminobenzoyl)benzoic acid and 2-(4-Aminobenzoyl)benzoic acid, is presented for researchers, scientists, and professionals in drug development. This document focuses on the key analytical techniques used to elucidate and differentiate these structures, supported by experimental data and methodologies.

Introduction to 2-(Aminobenzoyl)benzoic Acid Isomers

2-(Aminobenzoyl)benzoic acid consists of a benzoic acid moiety connected to an aminobenzoyl group. The position of the amine group on the benzoyl ring defines the three structural isomers: ortho (2-), meta (3-), and para (4-). These positional differences significantly influence the molecules' electronic properties, conformation, and intermolecular interactions, leading to distinct spectroscopic and crystallographic signatures. Understanding these differences is crucial for unambiguous identification and for structure-activity relationship (SAR) studies in drug discovery.

A logical workflow for the synthesis and structural elucidation of these isomers is outlined below.

G cluster_synthesis Synthesis cluster_characterization Structural Characterization S1 Starting Materials (e.g., Aminobenzoic Acid, Phthalic Anhydride) S2 Chemical Reaction (e.g., Friedel-Crafts Acylation) S1->S2 S3 Purification (e.g., Chromatography, Recrystallization) S2->S3 C1 NMR Spectroscopy (¹H, ¹³C) S3->C1 Purified Isomer C2 IR Spectroscopy S3->C2 Purified Isomer C3 Mass Spectrometry S3->C3 Purified Isomer D Data Analysis & Structure Confirmation C1->D Structural Connectivity C2->D Functional Groups C3->D Molecular Weight C4 X-ray Crystallography C4->D 3D Structure

Caption: General experimental workflow for isomer synthesis and characterization.

The structural relationship and key differences between the three isomers are visualized in the following diagram.

Caption: Structural comparison of the three positional isomers.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for distinguishing between the isomers. Each method provides unique information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as the chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substituent positions.

¹H NMR: The substitution pattern on the two aromatic rings of each isomer results in a unique set of signals in the aromatic region (typically 6.5-8.5 ppm).

  • ortho-isomer: Exhibits a more complex and crowded pattern due to the proximity of the amino group to the benzoyl bridge.

  • meta-isomer: Shows a distinct set of multiplets corresponding to the different protons on both rings.

  • para-isomer: Often presents a more symmetrical and simplified pattern, typically featuring two sets of doublets for the para-substituted aminobenzoyl ring.

¹³C NMR: The position of the amino group influences the electronic environment of the carbon atoms, leading to different chemical shifts. The number of unique carbon signals can also confirm the symmetry of the molecule.

Table 1: Comparative ¹H and ¹³C NMR Data of Aminobenzoic Acid Isomers

Isomer¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
2-Aminobenzoic Acid 6.55-6.61 (m, 1H), 6.73 (dd, 1H), 7.20-7.26 (m, 1H), 7.84 (dd, 1H), 5.19 (br s, 2H, -NH₂)[1]111.9, 116.9, 118.0, 132.9, 135.3, 152.9, 171.9[1]
3-Aminobenzoic Acid Aromatic protons typically appear in distinct regions based on their position relative to the amino and carboxyl groups.[2]115.6, 118.9, 119.2, 129.2, 132.3, 147.9, 169.5[2]
4-Aminobenzoic Acid 7.650 (d, 2H), 6.573 (d, 2H), 12.0 (s, 1H, -COOH), 5.89 (s, 2H, -NH₂)[3]113.8, 119.5, 131.7, 153.6, 169.3[2]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecules. All three isomers will exhibit characteristic absorptions for the N-H, C=O (ketone and carboxylic acid), and O-H bonds. However, the precise wavenumber of these vibrations, particularly in the fingerprint region (below 1500 cm⁻¹), can vary slightly due to the different electronic and steric environments in each isomer.

Table 2: Key IR Absorption Bands for Aminobenzoic Acid Isomers

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Comments
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500Two distinct bands are often visible for the primary amine.
Carboxylic Acid (O-H)Stretch2500 - 3300Very broad absorption due to hydrogen bonding.[4]
Ketone (C=O)Stretch1650 - 1680The position can be influenced by conjugation with the aromatic rings.
Carboxylic Acid (C=O)Stretch1680 - 1710Typically at a higher frequency than the ketone C=O.[4]
Aromatic C=CStretch1450 - 1600Multiple bands are expected.
Aromatic C-HBending (out-of-plane)700 - 900The pattern of these bands is highly characteristic of the substitution pattern on the aromatic rings and can be a key differentiator.
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the isomers. All three isomers have the same molecular formula (C₁₄H₁₁NO₃) and molecular weight (241.24 g/mol ).[5][6] While mass spectrometry itself cannot easily distinguish between these positional isomers, it is essential for confirming the molecular weight and formula of a synthesized compound. Tandem MS (MS/MS) could potentially be used to differentiate the isomers by analyzing their unique fragmentation patterns.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. This technique can unambiguously identify the isomer and reveal detailed information about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

While crystal structures for the parent 2-(aminobenzoyl)benzoic acid isomers are not widely published, data from related structures, such as 2-(4-chlorobenzoyl)benzoic acid, illustrate the type of information that can be obtained.[7]

Table 3: Example Crystal Structure Data for a Related Compound: 2-(4-Chlorobenzoyl)benzoic acid

ParameterValue
FormulaC₁₄H₉ClO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.3209 (17)
b (Å)7.3171 (6)
c (Å)11.1988 (14)
β (°)98.467 (10)
Key FeatureMolecules form centrosymmetric dimers via O—H···O hydrogen bonds between carboxylic acid groups.[7]

The crystal packing of the aminobenzoylbenzoic acid isomers is expected to be dominated by hydrogen bonds involving the carboxylic acid and amino groups, leading to distinct supramolecular architectures for each isomer.

Experimental Protocols

General Synthesis Procedure

A common method for synthesizing these compounds is through a Friedel-Crafts acylation reaction. For example, this compound can be synthesized via a base-promoted aerobic cascade reaction from appropriate amide precursors.[2] The general steps include:

  • Reaction of the substituted aminobenzoic acid or a derivative with a suitable acylating agent.

  • The reaction is typically carried out in a suitable solvent (e.g., DMSO) and may require a catalyst.[2]

  • Workup involves acidification (e.g., with 1 M HCl) and extraction with an organic solvent (e.g., DCM or Ethyl Acetate).[2]

  • Purification of the crude product is achieved by column chromatography on silica gel.[2]

NMR Spectroscopy
  • Sample Preparation: Samples are typically dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard.

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra.

IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. The sample is mixed with potassium bromide powder and pressed into a thin, transparent disk.[2] Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Instrumentation: High-Resolution Mass Spectrometry (HRMS) is often performed using techniques like Electrospray Ionization (ESI).

  • Analysis: The instrument is calibrated to provide highly accurate mass measurements, allowing for the determination of the elemental formula.

X-ray Crystallography
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.[8]

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 295 K).

  • Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding the final atomic coordinates and geometric parameters.[9][10]

Conclusion

Differentiating the isomers of 2-(aminobenzoyl)benzoic acid requires a multi-technique approach. ¹H NMR spectroscopy is the most direct method for distinguishing the substitution patterns on the aromatic rings. IR spectroscopy confirms the presence of key functional groups and can provide fingerprint information. Mass spectrometry validates the molecular formula. Finally, single-crystal X-ray crystallography offers unequivocal structural proof and detailed conformational and packing information. By combining the data from these methods, researchers can confidently characterize the specific isomer, which is essential for advancing drug development and materials science applications.

References

A Comparative Study on the Antimicrobial Activity of Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial activity of various aminobenzoic acid derivatives. It is designed to offer an objective overview of their performance, supported by experimental data, to aid in the research and development of novel antimicrobial agents. The information presented is collated from multiple scientific studies to ensure a comprehensive and factual comparison.

Introduction to Aminobenzoic Acid Derivatives as Antimicrobial Agents

Para-aminobenzoic acid (PABA) is a crucial molecule for many microorganisms, serving as a precursor in the biosynthesis of folic acid, an essential nutrient for DNA synthesis and replication.[1][2][3] This metabolic pathway, absent in humans who obtain folate from their diet, presents an attractive target for selective antimicrobial therapy. Aminobenzoic acid derivatives, by mimicking PABA, can competitively inhibit key enzymes in this pathway, primarily dihydropteroate synthase (DHPS), leading to a bacteriostatic effect.[4] This guide explores the antimicrobial efficacy of different classes of aminobenzoic acid derivatives, including Schiff bases, esters, and amides, against a range of pathogenic bacteria and fungi.

Comparative Antimicrobial Activity

The antimicrobial potential of aminobenzoic acid derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of various derivatives against selected Gram-positive and Gram-negative bacteria, as well as fungal strains, as reported in several studies.

Table 1: Antimicrobial Activity of Aminobenzoic Acid Schiff Base Derivatives
Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
4-(2-chlorobenzylidene)amino benzoic acidStaphylococcus aureus-[5]
4-(furan-2-ylmethylene)amino benzoic acidEscherichia coli-[5]
Isatin-aminobenzoic acid hybrid (Compound 2a)Staphylococcus aureus0.09 mmol/L[6]
Isatin-aminobenzoic acid hybrid (Compound 2a)Bacillus subtilis0.09 mmol/L[6]
Salicylaldehyde-PABA Schiff BaseMethicillin-resistant Staphylococcus aureus (MRSA)15.62 µM[2][3]
5-Nitrofurfural-PABA Schiff BaseCandida albicans≥ 7.81 µM[2][3]

Note: Some values are reported in different units (mmol/L, µM) as per the original studies. Direct comparison should be made with caution.

Table 2: Antimicrobial Activity of Aminobenzoic Acid Ester and Amide Derivatives
Compound/DerivativeTarget MicroorganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Ester Derivative 12Salmonella enterica-> 16[7]
Ester Derivative 13Salmonella enterica-> 16[7]
Ester Derivative 14Salmonella enterica-> 16[7]
Ester Derivative 14Pseudomonas aeruginosa-Significant[7]
Amide Derivative 15Staphylococcus aureus-Significant[7]
Amide Derivative 15Pseudomonas aeruginosa-Significant[7]

Mechanism of Action: Inhibition of Folate Biosynthesis

The primary antimicrobial mechanism of aminobenzoic acid derivatives is the competitive inhibition of dihydropteroate synthase (DHPS).[4] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a crucial step in the folate synthesis pathway.[2]

By structurally mimicking the natural substrate PABA, these derivatives bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroate and, consequently, tetrahydrofolate (the active form of folic acid).[4] The depletion of tetrahydrofolate disrupts the synthesis of nucleic acids and certain amino acids, ultimately halting bacterial growth and proliferation.[2]

antimicrobial_mechanism cluster_bacteria Bacterial Cell cluster_inhibition Inhibition by Aminobenzoic Acid Derivatives PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPPP->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Catalyzes THF Tetrahydrofolate (Active Folic Acid) DHP->THF Further Steps DNA_RNA DNA, RNA & Amino Acid Synthesis THF->DNA_RNA Growth Bacterial Growth & Proliferation DNA_RNA->Growth Derivative Aminobenzoic Acid Derivative Inhibition Competitive Inhibition Derivative->Inhibition Inhibition->DHPS

Figure 1: Mechanism of action of aminobenzoic acid derivatives.

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of aminobenzoic acid derivatives is significantly influenced by their chemical structure. Key SAR observations from various studies include:

  • The p-Aminobenzoyl Moiety: The presence of a p-aminobenzoyl group is a crucial prerequisite for the competitive inhibition of DHPS.

  • Carboxyl Group Modification: Substitution of the carboxyl group of PABA with an ester, amide, or ketone function generally reduces the affinity for the DHPS active site. This is likely due to the inability of these modified groups to generate a sufficient negative charge, which is important for binding.

  • Schiff Bases: The formation of Schiff bases by condensing the amino group of PABA with various aldehydes can lead to potent antimicrobial agents. The nature of the substituent on the aldehyde moiety plays a critical role in determining the activity, with electron-withdrawing groups sometimes enhancing it.

  • Halogenation: The introduction of halogen atoms into the structure of aminobenzoic acid derivatives can modulate their antimicrobial activity, although the specific effects depend on the position and type of halogen.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the referenced studies for determining the antimicrobial activity of aminobenzoic acid derivatives.

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity by measuring the zone of inhibition.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Seeding of Agar Plates: The surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria) is uniformly inoculated with the microbial suspension.

  • Well Creation: Wells of a specific diameter are aseptically punched into the agar.

  • Application of Test Compounds: A defined volume of the aminobenzoic acid derivative solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.[7]

Broth Microdilution Method for MIC Determination

This quantitative method determines the Minimum Inhibitory Concentration (MIC) of the test compounds.

  • Preparation of Stock Solutions: The aminobenzoic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution of high concentration.

  • Serial Dilutions: Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2][3]

experimental_workflow cluster_agar_well Agar Well Diffusion cluster_mic Broth Microdilution (MIC) A1 Prepare Microbial Inoculum A2 Inoculate Agar Plate A1->A2 A3 Create Wells in Agar A2->A3 A4 Add Test Compound A3->A4 A5 Incubate Plate A4->A5 A6 Measure Zone of Inhibition (mm) A5->A6 B1 Prepare Stock Solution B2 Perform Serial Dilutions in Plate B1->B2 B3 Inoculate Wells with Microorganism B2->B3 B4 Incubate Plate B3->B4 B5 Determine MIC (µg/mL) B4->B5

Figure 2: Experimental workflows for antimicrobial susceptibility testing.

Conclusion

Aminobenzoic acid derivatives represent a promising class of antimicrobial agents, primarily targeting the bacterial folate biosynthesis pathway. This comparative guide highlights that their efficacy is highly dependent on the specific chemical modifications to the core aminobenzoic acid structure. Schiff base derivatives, in particular, have shown significant activity against a range of pathogens, including drug-resistant strains. The provided data and experimental protocols offer a valuable resource for researchers in the field, facilitating the design and development of new, more potent aminobenzoic acid-based antimicrobial drugs. Further research focusing on optimizing the structure-activity relationship and exploring synergistic combinations with other antibiotics could lead to the development of effective therapies to combat the growing threat of antimicrobial resistance.

References

Benchmarking the Fluorescence Quantum Yield of 2-AA Labeled Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fluorescence quantum yield of 2-aminobenzoic acid (2-AA) labeled compounds against common alternative fluorescent probes. The data presented here, supported by detailed experimental protocols, is intended to assist researchers in selecting the optimal fluorescent label for their specific application, ensuring high sensitivity and reliable quantification in biological assays.

Data Presentation: A Comparative Analysis of Fluorescence Quantum Yields

The selection of a fluorescent label is a critical step in the development of sensitive and robust assays. The fluorescence quantum yield (Φ), a measure of the efficiency of fluorescence, is a key parameter in this decision-making process. A higher quantum yield translates to a brighter signal, enabling lower detection limits and improved signal-to-noise ratios.

This section presents a comparative summary of the fluorescence quantum yields for 2-aminobenzoic acid (2-AA) and other commonly used fluorescent dyes in various solvents. This data allows for a direct comparison of their performance under different experimental conditions.

FluorophoreAnalyte/SolventExcitation Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φ)
2-Aminobenzoic Acid (2-AA) Ethanol (aerated)~320~4200.59
Methanol~320~4200.43
Chloroform~320~4200.26
2-Aminobenzamide (2-AB) Labeled Oligosaccharides~320~420Generally lower than 2-AA
Fluorescein isothiocyanate (FITC) 0.1 M NaOH4905140.92 - 0.95
Rhodamine B Ethanol5545800.65 - 0.70
Water5585800.31
Cyanine 3 (Cy3) Water550570~0.15
Cyanine 5 (Cy5) Water649670~0.20
Quinine Sulfate (Standard) 0.1 M H₂SO₄3504500.546

Note: The quantum yield of a fluorophore can be influenced by its conjugation to a biomolecule and the local microenvironment. The values for 2-AA presented here are for the free dye and should be considered as a strong indicator of its intrinsic fluorescence efficiency. It is generally reported that 2-AA exhibits higher fluorescence intensity than 2-aminobenzamide (2-AB) when used as a labeling agent.

Experimental Protocols: Measuring Fluorescence Quantum Yield

The determination of the fluorescence quantum yield is crucial for characterizing and comparing fluorescently labeled compounds. The relative method, using a well-characterized standard, is a widely adopted and accessible approach.

Principle of the Relative Quantum Yield Measurement

The relative fluorescence quantum yield of a sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. The following equation is used for the calculation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

  • ΦX is the fluorescence quantum yield of the sample.

  • ΦST is the fluorescence quantum yield of the standard.

  • GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

  • ηX and ηST are the refractive indices of the sample and standard solutions, respectively.

Materials
  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Standard: Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.546)

  • Sample: 2-AA labeled compound of interest

  • Solvent(s) for dissolving the standard and sample

Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the quinine sulfate standard in 0.1 M H₂SO₄.

    • Prepare a stock solution of the 2-AA labeled compound in a suitable solvent.

  • Preparation of a Series of Dilutions:

    • From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range is from 0.01 to 0.1.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the respective excitation wavelength.

  • Fluorescence Measurements:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample. It is crucial to use the same excitation wavelength, slit widths, and other instrument parameters for all measurements.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • Determine the slope (gradient) of the resulting straight line for both the standard (GradST) and the sample (GradX).

    • Calculate the fluorescence quantum yield of the 2-AA labeled compound using the formula provided above.

Mandatory Visualizations

Experimental Workflow for Fluorescence Quantum Yield Determination

G cluster_measurement Measurement cluster_analysis Data Analysis prep_standard Prepare Quinine Sulfate Standard Stock dilute_standard Prepare Serial Dilutions of Standard prep_standard->dilute_standard prep_sample Prepare 2-AA Labeled Compound Stock dilute_sample Prepare Serial Dilutions of Sample prep_sample->dilute_sample abs_measure Measure Absorbance (UV-Vis) dilute_standard->abs_measure Abs < 0.1 dilute_sample->abs_measure Abs < 0.1 fluor_measure Measure Fluorescence Emission abs_measure->fluor_measure plot_data Plot Integrated Fluorescence vs. Absorbance fluor_measure->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

Caption: Workflow for determining relative fluorescence quantum yield.

Signaling Pathway Application of a 2-AA Labeled Probe

G Ligand 2-AA Labeled Ligand Receptor Cell Surface Receptor Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Production Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: A generic signaling pathway initiated by a 2-AA labeled ligand.

Safety Operating Guide

Safe Disposal of 2-(2-Aminobenzoyl)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of 2-(2-aminobenzoyl)benzoic acid is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. The primary hazards associated with this compound include skin, eye, and respiratory irritation.[1] Furthermore, it is classified as harmful to aquatic life with long-lasting effects, necessitating careful handling to prevent environmental release.[2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes:

  • Gloves: Chemical-resistant gloves must be worn. Always inspect gloves before use and use a proper removal technique to avoid skin contact.[2]

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory.[3]

  • Lab Coat: A lab coat or other protective clothing should be worn.[4]

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[3][4]

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[5] Avoid generating dust during handling and disposal.[2][3][5]

Hazard Summary

The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information for this compound.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment (Long-term)3H412: Harmful to aquatic life with long lasting effects
Data sourced from PubChem and Sigma-Aldrich Safety Data Sheets.[1][2]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as hazardous chemical waste.

1. Waste Collection and Storage:

  • Collect waste this compound, including any contaminated materials (e.g., filter paper, paper towels), in a designated, properly labeled, and sealed container.
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4]

2. Disposal of Small Spills:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.[3]
  • Moistening the spilled material with water can help to prevent dust from becoming airborne.
  • Place the collected material into a sealed container for disposal as hazardous waste.[4][6]
  • Clean the spill area with soap and water.[7]

3. Disposal of Unused or Waste Product:

  • Do not dispose of this compound down the drain or in regular trash.[2][3]
  • The primary disposal route is through a licensed and approved waste disposal company.[2][3][7]
  • One approved method for disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3]

4. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be considered contaminated.
  • Dispose of these materials in the same designated hazardous waste container as the chemical itself.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling This compound Waste is_spill Is it a spill? start->is_spill small_spill Small Spill: 1. Wear appropriate PPE. 2. Gently sweep up solid, avoid dust. 3. Place in a sealed container. is_spill->small_spill Yes (Small) large_spill Large Spill: 1. Evacuate the area. 2. Contact EHS. 3. Follow emergency procedures. is_spill->large_spill Yes (Large) is_contaminated Is it unused product or contaminated material? is_spill->is_contaminated No collect_waste Collect in a designated, labeled, sealed container. small_spill->collect_waste is_contaminated->collect_waste Yes store_waste Store waste container in a cool, dry, well-ventilated area. collect_waste->store_waste dispose_waste Arrange for pickup by a licensed waste disposal company. store_waste->dispose_waste end End of Process dispose_waste->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to themselves and the surrounding ecosystem. Always consult your institution's specific safety guidelines and a licensed disposal company for further instructions.

References

Personal protective equipment for handling 2-(2-Aminobenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal protocols for laboratory professionals handling 2-(2-Aminobenzoyl)benzoic acid. Adherence to these procedures is critical for ensuring personal safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant that can cause skin, eye, and respiratory irritation.[1][2] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Situation Required PPE Specifications & Notes
Routine Handling (Small Quantities) Eye/Face ProtectionHand ProtectionLab CoatChemical safety goggles or glasses meeting EN166 or OSHA 29 CFR 1910.133 standards.[3]Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[4]Standard laboratory coat.
Risk of Dust/Aerosol Generation Respiratory ProtectionA NIOSH/MSHA-approved dust respirator or work under a certified chemical fume hood.[3][5]
Large Spills Full Body ProtectionSplash goggles, full suit, dust respirator, boots, and gloves.[5] A self-contained breathing apparatus may be necessary.[5]

Step-by-Step Operational Plan for Handling

Following a systematic workflow is essential for minimizing risks associated with handling this compound.

Preparation:

  • Ventilation: Always handle this chemical in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[5][6]

  • Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]

  • PPE Inspection: Before starting any work, inspect all PPE for integrity. Do not use damaged gloves or other compromised equipment.[4]

Handling:

  • Don PPE: Put on the appropriate PPE as specified in Table 1.

  • Avoid Inhalation and Contact: Do not breathe dust.[5] Avoid contact with skin and eyes.[2][5]

  • Minimize Dust: Minimize dust generation and accumulation during handling.[2][3]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6][7] Do not eat, drink, or smoke in the work area.[8][9]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][7] If skin irritation occurs, seek medical advice.[2][7]

  • Eye Contact: Rinse cautiously with water for several minutes.[2][7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[2][8]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste Type Disposal Procedure
Unused/Waste Chemical Dispose of contents and container to an approved waste disposal plant.[2][4][8] Do not empty into drains.[2][3] Waste material must be disposed of in accordance with national and local regulations.[4]
Contaminated PPE Dispose of contaminated gloves and other disposable PPE as chemical waste in accordance with applicable laws and good laboratory practices.[4]
Empty Containers Handle uncleaned containers like the product itself.[4] Empty containers may pose a fire risk; residue can be evaporated under a fume hood.[5]

Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points for safely handling this compound.

G Safe Handling Workflow: this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response A Assess Task & Potential for Dust Generation B Select Appropriate PPE (Table 1) A->B C Verify Ventilation (Fume Hood if Needed) B->C D Check Eyewash/Shower Accessibility C->D E Don PPE D->E Proceed to Handling F Handle Chemical (Minimize Dust) E->F G Perform Experiment F->G L Spill or Exposure Occurs F->L If Spill/Exposure H Wash Hands After Handling G->H I Segregate Waste (Chemical, Contaminated PPE) G->I Generate Waste J Label Waste Container I->J K Dispose via Approved Waste Plant J->K M Follow First Aid Procedures L->M N Evacuate if Necessary L->N O Notify Supervisor L->O

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.